molecular formula C12H14N2O3 B1320390 1-Isonicotinoylpiperidine-2-carboxylic acid CAS No. 67691-58-1

1-Isonicotinoylpiperidine-2-carboxylic acid

Cat. No.: B1320390
CAS No.: 67691-58-1
M. Wt: 234.25 g/mol
InChI Key: CMAFVRLPPUKMJY-UHFFFAOYSA-N
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Description

1-Isonicotinoylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isonicotinoylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isonicotinoylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(9-4-6-13-7-5-9)14-8-2-1-3-10(14)12(16)17/h4-7,10H,1-3,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAFVRLPPUKMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-Isonicotinoylpiperidine-2-carboxylic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-Isonicotinoylpiperidine-2-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the preparation of the precursor, piperidine-2-carboxylic acid (also known as pipecolic acid), followed by its acylation with isonicotinoyl chloride. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the information in a clear, structured format for practical application in a laboratory setting. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis strategy.

Introduction and Strategic Overview

1-Isonicotinoylpiperidine-2-carboxylic acid is a heterocyclic compound that incorporates the structural features of both pipecolic acid and isonicotinic acid. Such hybrid molecules are of significant interest in the development of novel therapeutic agents due to their potential to interact with a variety of biological targets. The synthesis of this target molecule can be efficiently achieved through a convergent approach, which involves the preparation of the two key building blocks followed by their coupling.

The chosen synthetic strategy hinges on two core transformations:

  • Heterocyclic Ring Reduction: The synthesis of the piperidine core is accomplished via the catalytic hydrogenation of 2-pyridinecarboxylic acid. This method is favored for its high efficiency and the relative ease of handling the starting materials and catalyst.

  • Amide Bond Formation: The crucial C-N bond linkage is formed through the acylation of the secondary amine of piperidine-2-carboxylic acid with an activated form of isonicotinic acid, specifically isonicotinoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The following sections will provide a detailed exploration of each of these synthetic steps.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Piperidine-2-carboxylic Acid cluster_step2 Step 2: Synthesis of Isonicotinoyl Chloride cluster_step3 Step 3: Acylation to Yield Final Product 2-Pyridinecarboxylic_Acid 2-Pyridinecarboxylic Acid Piperidine-2-carboxylic_Acid Piperidine-2-carboxylic Acid 2-Pyridinecarboxylic_Acid->Piperidine-2-carboxylic_Acid H₂, Pd/C Water, 90-100°C 4-5 MPa Final_Product 1-Isonicotinoylpiperidine-2-carboxylic acid Piperidine-2-carboxylic_Acid->Final_Product Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride SOCl₂ Reflux Isonicotinoyl_Chloride->Final_Product

Caption: Overall synthesis pathway for 1-Isonicotinoylpiperidine-2-carboxylic acid.

Step 1: Synthesis of Piperidine-2-carboxylic Acid

The initial step involves the reduction of the pyridine ring of 2-pyridinecarboxylic acid to yield piperidine-2-carboxylic acid.

Mechanistic Considerations

Catalytic hydrogenation is a well-established method for the reduction of aromatic heterocyclic rings. In this case, palladium on carbon (Pd/C) is an effective catalyst. The reaction proceeds via the adsorption of hydrogen and the pyridine ring onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms across the double bonds of the ring until it is fully saturated. The use of water as a solvent and elevated temperature and pressure facilitates the reaction kinetics.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of piperidine carboxylic acids.[1]

Materials:

  • 2-Pyridinecarboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Methanol

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, combine 2-pyridinecarboxylic acid, deionized water, and 10% Pd/C in a weight ratio of approximately 1:7:0.03.

  • Seal the reactor and purge the system with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the reactor to a pressure of 4-5 MPa.

  • Heat the reaction mixture to 90-100°C with constant stirring.

  • Maintain these conditions for 3-4 hours, monitoring the hydrogen uptake to determine the reaction's completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove about 50% of the water.

  • Cool the concentrated solution to 30°C and add methanol to precipitate the piperidine-2-carboxylic acid.

  • Further, cool the mixture to 0°C to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Summary
ParameterValue
Starting Material2-Pyridinecarboxylic Acid
Catalyst10% Palladium on Carbon
SolventWater
Temperature90-100°C
Pressure4-5 MPa
Reaction Time3-4 hours
ProductPiperidine-2-carboxylic Acid

Step 2: Synthesis of Isonicotinoyl Chloride

For the subsequent acylation step, isonicotinic acid is converted to its more reactive acid chloride derivative.

Mechanistic Considerations

Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acid chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The reaction is typically performed under reflux to drive it to completion. The product is often obtained as a hydrochloride salt due to the presence of HCl.[2][3]

Experimental Protocol

This protocol is based on standard procedures for the preparation of isonicotinoyl chloride.[2]

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dry diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add isonicotinic acid.

  • Cool the flask in an ice bath and slowly add an excess of thionyl chloride.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 1.5 hours.

  • After the reflux period, allow the mixture to cool and then carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • To the crystalline residue, add dry diethyl ether and stir to precipitate the isonicotinoyl chloride hydrochloride.

  • Collect the white precipitate by filtration, wash with a fresh portion of dry diethyl ether, and dry under vacuum.

Data Summary
ParameterValue
Starting MaterialIsonicotinic Acid
ReagentThionyl Chloride
ConditionReflux
Reaction Time1.5 hours
ProductIsonicotinoyl Chloride Hydrochloride

Step 3: Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid

This final step involves the coupling of piperidine-2-carboxylic acid with isonicotinoyl chloride to form the target molecule.

Mechanistic Considerations

This reaction is a Schotten-Baumann type acylation, where the secondary amine of piperidine-2-carboxylic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. The reaction is typically carried out in a two-phase system (e.g., dichloromethane and water) with a base (e.g., sodium hydroxide) present in the aqueous phase. The base serves to neutralize the hydrogen chloride that is formed during the reaction and also to deprotonate the ammonium salt of the piperidine-2-carboxylic acid, freeing the amine for reaction. The presence of the carboxylic acid group on the piperidine ring is a key consideration. Under these basic conditions, the carboxylic acid will be deprotonated to its carboxylate form, which is less nucleophilic than the secondary amine, thus favoring N-acylation.

Proposed Experimental Protocol

Materials:

  • Piperidine-2-carboxylic acid

  • Isonicotinoyl chloride hydrochloride

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Two-necked round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve piperidine-2-carboxylic acid in an aqueous solution of sodium hydroxide in a two-necked round-bottom flask, and cool the mixture in an ice bath.

  • In a separate flask, dissolve isonicotinoyl chloride hydrochloride in dichloromethane.

  • Transfer the dichloromethane solution of isonicotinoyl chloride hydrochloride to a dropping funnel and add it dropwise to the stirred, cooled aqueous solution of piperidine-2-carboxylic acid over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine all organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).

Data Summary
ParameterValue
Reactant 1Piperidine-2-carboxylic Acid
Reactant 2Isonicotinoyl Chloride Hydrochloride
Solvent SystemDichloromethane/Water
BaseSodium Hydroxide
Temperature0°C to Room Temperature
Reaction Time3-4 hours
Product1-Isonicotinoylpiperidine-2-carboxylic acid

Conclusion

The synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid can be reliably achieved through a three-step process involving the hydrogenation of 2-pyridinecarboxylic acid, the conversion of isonicotinic acid to its acid chloride, and a final Schotten-Baumann acylation. This guide provides a robust framework for researchers to produce this compound of interest. The experimental protocols are based on established chemical principles and can be adapted as needed for specific laboratory conditions and scaling requirements. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • Kharatkar R. Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl. Acyl]-Piperidine-4-Carboxylic Acid Methyl. Ester. J Pharm Sci Bioscientific Res. 2015. 5(6):599-604. Available at: [Link]

  • Pipecolic acid - Wikipedia. Available at: [Link]

  • Dömling, A., et al. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. 2002, (18), 2046-2054. Available at: [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives - ACS Publications. Available at: [Link]

  • Synthesis of isonicotinoyl chloride - PrepChem.com. Available at: [Link]

  • WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed. Available at: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. Available at: [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Available at: [Link]

  • (PDF) Synthesis of Conjugates of hyaluronic and nicotinic acids - ResearchGate. Available at: [Link]

  • US3586678A - Isonipecotic acid derivatives - Google Patents.
  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI. Available at: [Link]

Sources

A Methodological Guide to the Physicochemical Characterization of 1-Isonicotinoylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This in-depth technical guide provides a comprehensive framework for the characterization of "1-Isonicotinoylpiperidine-2-carboxylic acid," a novel molecule for which specific experimental data is not yet widely available. By dissecting the molecule into its constituent moieties—isonicotinic acid and piperidine-2-carboxylic acid—we can anticipate its behavior and design a robust, self-validating experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a holistic and predictive approach to characterization.

Introduction: Deconstructing the Target Molecule

"1-Isonicotinoylpiperidine-2-carboxylic acid" is a fascinating composite molecule, wedding the aromatic, basic pyridine ring of isonicotinic acid with the chiral, saturated heterocyclic system of piperidine-2-carboxylic acid via a stable amide linkage. This unique combination of functional groups suggests a complex interplay of properties that will dictate its behavior in a biological environment.

  • The Isonicotinoyl Moiety: Isonicotinic acid, a derivative of pyridine, introduces a basic nitrogen atom (pKa ~4.96) and a planar aromatic system capable of engaging in various intermolecular interactions.[1]

  • The Piperidine-2-carboxylic Acid Moiety: Also known as pipecolic acid, this fragment contributes a secondary amine within a non-planar piperidine ring and a carboxylic acid group (pKa ~2.98).[2] The stereocenter at the 2-position introduces chirality, a critical consideration for pharmacological activity.

  • The Amide Linkage: This covalent bond connects the two fragments, and its hydrolytic stability will be a key determinant of the molecule's shelf-life and in-vivo fate.

This guide will systematically address the critical physicochemical parameters of our target molecule, providing detailed experimental protocols and the underlying scientific principles.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH. This, in turn, governs its solubility, permeability, and interaction with biological targets. Our target molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid.

Predicted Ionization Behavior

Based on its constituent parts, we can predict two primary ionization events:

  • pKa1 (Carboxylic Acid): The carboxylic acid on the piperidine ring is expected to be the most acidic function, with a pKa likely in the range of 2-4. For piperidine-2-carboxylic acid itself, the pKa of the carboxyl group is approximately 2.98.[2]

  • pKa2 (Pyridine Nitrogen): The pyridine nitrogen from the isonicotinoyl moiety will be the most basic site, with an expected pKa in the range of 4-6. Isonicotinic acid has a pKa of approximately 4.96.[1]

The piperidine nitrogen, now part of an amide linkage, will be significantly less basic and is unlikely to be protonated under physiologically relevant pH conditions.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining pKa values.[3][4] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of "1-Isonicotinoylpiperidine-2-carboxylic acid" in water. If solubility is a concern, a co-solvent such as methanol or DMSO may be used, but its effect on pKa should be noted.

    • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).[4][5]

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.[5]

  • Titration Procedure:

    • Place 20 mL of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[5]

    • Immerse a calibrated pH electrode into the solution.[4]

    • Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.[5]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.[4][5]

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.[5]

    • Perform a blank titration with the solvent and KCl to correct for any acidic or basic impurities.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which are identified as the points of inflection on the curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence points.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted Lipophilicity

Given the presence of both polar functional groups (carboxylic acid, pyridine nitrogen, amide) and non-polar hydrocarbon portions (piperidine ring), a moderate lipophilicity is expected. The LogP of piperidine-2-carboxylic acid is reported to be -2.31, indicating its hydrophilic nature.[6] Isonicotinic acid also has a low LogP. The combination into the larger, acylated molecule will likely increase the LogP compared to its precursors.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the gold standard for LogP and LogD determination due to its direct measurement of partitioning.[3][7]

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them for 24 hours and then allowing the phases to separate.[8]

  • Partitioning:

    • Prepare a stock solution of "1-Isonicotinoylpiperidine-2-carboxylic acid" in the aqueous phase (PBS, pH 7.4).

    • In a screw-cap vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted based on the expected LogD to ensure measurable concentrations in both phases.[8]

    • Vigorously shake the vials for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.[7] The optimal time should be determined empirically.

    • Centrifuge the vials to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve should be prepared for each phase.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

Aqueous Solubility: A Prerequisite for Biological Activity

For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract and bloodstream. Poor solubility is a major hurdle in drug development. Solubility can be assessed under both kinetic and thermodynamic conditions.

  • Kinetic Solubility: Measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (e.g., DMSO). This is often used in early-stage discovery for high-throughput screening.[9][10]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is a more definitive measure and is crucial for later-stage development.[9]

Predicted Solubility

The presence of ionizable groups (carboxylic acid and pyridine) suggests that the solubility of "1-Isonicotinoylpiperidine-2-carboxylic acid" will be highly pH-dependent. At low pH, the pyridine nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which should enhance aqueous solubility. The lowest solubility is expected around the isoelectric point (pI).

Experimental Determination of Solubility
  • Sample Preparation:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[9]

    • In a microplate, add a small volume of the DMSO stock to a larger volume of the desired aqueous buffer (e.g., PBS at various pH values). The final DMSO concentration should be kept low (typically <2%).[9]

  • Incubation and Analysis:

    • Shake the microplate at room temperature for a defined period (e.g., 2 hours).[9]

    • Analyze the plate using a nephelometer to detect light scattering from any precipitate.

    • Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[10]

  • Sample Preparation:

    • Add an excess amount of the solid compound to vials containing the desired aqueous buffers (e.g., pH 1.2, 6.8, 7.4).[9]

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Quantification:

    • Filter the suspensions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[9]

Chemical Stability: Ensuring Integrity and Shelf-Life

Assessing the chemical stability of a new drug candidate is a critical regulatory requirement. The primary degradation pathway for "1-Isonicotinoylpiperidine-2-carboxylic acid" is likely to be the hydrolysis of the amide bond. Photostability is also an important consideration.

Hydrolytic Stability

Hydrolysis of the amide bond would break the molecule back down into isonicotinic acid and piperidine-2-carboxylic acid. This reaction can be catalyzed by both acid and base.[11][12]

  • Sample Preparation:

    • Prepare solutions of the compound in buffers at various pH values (e.g., acidic, neutral, and basic conditions).

    • Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.[13]

  • Analysis:

    • At specified time points, withdraw aliquots from each solution.

    • Analyze the aliquots using a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

    • Quantify the amount of the parent compound remaining and any major degradants formed.

  • Data Interpretation:

    • Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Photostability

The pyridine ring in the isonicotinoyl moiety may be susceptible to degradation upon exposure to light. ICH guideline Q1B outlines the requirements for photostability testing.[14][15]

  • Sample Exposure:

    • Expose the solid drug substance and solutions of the compound to a light source that provides both visible and UV light, according to ICH Q1B specifications.[14]

    • A dark control sample should be stored under the same conditions but protected from light.[15]

  • Analysis:

    • After the specified exposure period, analyze the light-exposed and dark control samples using a stability-indicating HPLC method.[14]

    • Compare the chromatograms to identify any degradation products formed due to light exposure. Assess any changes in physical properties (e.g., appearance, color).

Data Summary and Visualization

To facilitate the interpretation and communication of the physicochemical data, it is essential to present it in a clear and concise manner.

Table of Predicted and Determined Physicochemical Properties
PropertyPredicted Value/BehaviorExperimental MethodDetermined Value
pKa1 (acidic) 2 - 4Potentiometric Titration
pKa2 (basic) 4 - 6Potentiometric Titration
LogD at pH 7.4 Moderately LipophilicShake-Flask HPLC-UV
Kinetic Solubility pH-dependentNephelometry or HPLC-UV
Thermodynamic Solubility pH-dependentHPLC-UV
Hydrolytic Stability Potential for amide cleavageHPLC-UV
Photostability Potential for degradationHPLC-UV
Visualizing Experimental Workflows

experimental_workflow

pKa_logic

Conclusion

References

  • PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Clark, J. (2015, March 17). Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • EMEA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Retrieved from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperidine-2-Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

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"1-Isonicotinoylpiperidine-2-carboxylic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-Isonicotinoylpiperidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Foreword: The confluence of heterocyclic chemistry and medicinal research has consistently yielded compounds of significant therapeutic potential. The piperidine and pyridine scaffolds, in particular, are cornerstones in modern drug design, present in numerous pharmaceuticals.[1][2] This guide provides a comprehensive technical exploration of a hybrid molecule, 1-Isonicotinoylpiperidine-2-carboxylic acid , a compound amalgamating the structural features of pipecolic acid and isonicotinic acid. While this specific molecule is not extensively documented in public literature, its structure suggests compelling avenues for research. This document, therefore, serves as both a detailed structural elucidation based on first principles and a practical guide for its synthesis and characterization, aimed at researchers, chemists, and drug development professionals.

Molecular Architecture and Physicochemical Profile

1-Isonicotinoylpiperidine-2-carboxylic acid is a chiral molecule resulting from the formation of an amide bond between the nitrogen of piperidine-2-carboxylic acid (pipecolic acid) and the carboxyl group of isonicotinic acid (pyridine-4-carboxylic acid).[3]

  • Piperidine-2-carboxylic Acid Moiety: A saturated six-membered heterocycle containing a nitrogen atom. The carboxylic acid group at the C2 position introduces a chiral center, meaning the molecule can exist as (S) and (R) enantiomers or as a racemic mixture. This portion of the molecule provides conformational flexibility and a key acidic functional group.

  • Isonicotinoyl Moiety: An acyl group derived from isonicotinic acid, a pyridine ring with a carboxyl group at the 4-position.[3] This aromatic moiety introduces rigidity, potential for π-stacking interactions, and a basic nitrogen atom within the pyridine ring. The isonicotinoyl group is famously a key component of the anti-tuberculosis drug isoniazid.

The logical relationship between the parent compounds and the final product is illustrated below.

G cluster_reactants Reactants cluster_product Product A Isonicotinic Acid (Pyridine-4-carboxylic acid) C 1-Isonicotinoylpiperidine-2-carboxylic acid A->C Amide Coupling B Piperidine-2-carboxylic Acid (Pipecolic Acid) B->C Amide Coupling

Caption: Logical relationship between reactants and the target molecule.

Predicted Physicochemical Data

The following properties are calculated based on the molecular structure (C₁₂H₁₄N₂O₃), providing a baseline for experimental design and analysis.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₄N₂O₃Derived from structural components.
Molecular Weight 234.25 g/mol
Hydrogen Bond Donors 1From the carboxylic acid -OH group.
Hydrogen Bond Acceptors 4O(amide), O(acid), O(acid-OH), N(pyridine).
LogP (Octanol/Water) ~0.5 - 1.0Estimated; indicates moderate hydrophilicity.
Topological Polar Surface Area 72.9 ŲSuggests potential for good cell permeability.

Strategic Synthesis: An Amide Coupling Approach

The most direct and logical pathway to synthesize 1-Isonicotinoylpiperidine-2-carboxylic acid is via a standard amide coupling reaction. This involves activating the carboxylic acid of the isonicotinoyl moiety and reacting it with the secondary amine of the pipecolic acid moiety.

Causality of Experimental Design: Directly reacting a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can lead to side reactions and racemization of the chiral center. Therefore, the carboxylic acid must be converted into a more reactive electrophile. This is achieved by using a coupling agent or by converting it to an acyl chloride. The acyl chloride method is highly effective but can be sensitive to moisture and may require harsher conditions. Peptide coupling reagents offer a milder, more controlled alternative, preserving the stereochemical integrity of the pipecolic acid.

Synthesis Workflow Diagram

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Purification IsonicotinicAcid Isonicotinic Acid SOCl2 Thionyl Chloride (SOCl₂) or Coupling Agent (e.g., HATU) IsonicotinicAcid->SOCl2 Reacts with ActivatedIsonicotinoyl Isonicotinoyl Chloride or Activated Ester SOCl2->ActivatedIsonicotinoyl Forms PipecolicAcid Piperidine-2-carboxylic Acid + Base (e.g., DIPEA) ActivatedIsonicotinoyl->PipecolicAcid Reacts with Product 1-Isonicotinoylpiperidine- 2-carboxylic acid PipecolicAcid->Product Forms Purification Aqueous Workup & Chromatography Product->Purification Undergoes

Caption: Proposed synthesis workflow for the target molecule.

Detailed Experimental Protocol (Self-Validating System)

This protocol utilizes thionyl chloride for activation, a robust and common method.

Materials:

  • Isonicotinic acid (Pyridine-4-carboxylic acid)[3]

  • Thionyl chloride (SOCl₂)

  • Piperidine-2-carboxylic acid (Pipecolic acid)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Activation of Isonicotinic Acid:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend isonicotinic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear. The formation of the acyl chloride is complete when gas evolution (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude isonicotinoyl chloride. This intermediate is moisture-sensitive and should be used immediately.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve piperidine-2-carboxylic acid (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (2.5 eq) in anhydrous DCM. The base is critical to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid on the piperidine ring, which can interfere with the reaction.

    • Cool this solution to 0 °C in an ice bath.

    • Dissolve the crude isonicotinoyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the piperidine-2-carboxylic acid solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Workup and Purification (Validation Step 1):

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted starting materials and neutralize the product's carboxylic acid for extraction purposes), and finally with brine.

    • Note: The product itself is an amino acid derivative and may have complex solubility. Acidifying the aqueous NaHCO₃ layer with HCl back to a neutral or slightly acidic pH and extracting with a more polar solvent like ethyl acetate may be necessary to recover the product.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatographic Purification (Validation Step 2):

    • Purify the crude residue by flash column chromatography on silica gel. An elution gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective for separating polar, N-containing compounds.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

  • Final Characterization (Validation Step 3):

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The obtained data should match the predicted spectroscopic profile.

Predicted Spectroscopic Profile for Structural Confirmation

Spectroscopy is essential for verifying the molecular structure of the synthesized compound. The following data are predictions based on the known spectral properties of amides and carboxylic acids.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for both the amide and carboxylic acid functional groups.

Wavenumber (cm⁻¹)Vibration TypePredicted Appearance
3400 - 2400O-H stretch (Carboxylic Acid)Very broad, strong band, often obscuring C-H stretches.
~3050Aromatic C-H stretchWeak to medium intensity.
~2950-2850Aliphatic C-H stretchMedium intensity.
~1720C=O stretch (Carboxylic Acid)Strong, sharp peak.[7]
~1650C=O stretch (Amide I band)Strong, sharp peak.
~1600, 1500C=C stretch (Pyridine ring)Medium intensity peaks.
~1550N-H bend (Amide II band)This will be absent as it is a tertiary amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Pyridine Protons: Two distinct signals are expected in the aromatic region (δ 7.5-8.8 ppm). The protons ortho to the pyridine nitrogen will be the most downfield (deshielded). They will appear as doublets due to coupling with the meta protons.

  • Piperidine Protons: A complex series of multiplets is expected in the aliphatic region (δ 1.5-4.5 ppm). The proton at the chiral C2 position (α to the carboxyl group) will likely be a multiplet around δ 4.0-4.5 ppm. The protons adjacent to the amide nitrogen will also be shifted downfield.

  • Carboxylic Acid Proton: A very broad singlet, often far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbons: Two signals in the δ 165-175 ppm range, corresponding to the amide and carboxylic acid carbonyls.

  • Pyridine Carbons: Four signals in the aromatic region (δ 120-155 ppm). The carbon attached to the carbonyl group and the carbons adjacent to the nitrogen will be the most deshielded.

  • Piperidine Carbons: Six distinct signals in the aliphatic region (δ 20-60 ppm). The C2 carbon will be shifted downfield due to the attached carboxyl group.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 234.25 in high-resolution mass spectrometry (HRMS).

  • Fragmentation: Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the amide bond, yielding fragments corresponding to the isonicotinoyl cation (m/z = 106) and the piperidine carboxylic acid fragment.

Potential Applications and Biological Significance

While the specific biological activity of 1-Isonicotinoylpiperidine-2-carboxylic acid is uncharacterized, its constituent parts suggest several promising areas for investigation.

  • Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives are known to be effective enzyme inhibitors.[2][8] The rigid, aromatic isonicotinoyl group combined with the conformationally flexible piperidine scaffold could allow for specific binding to enzyme active sites.

  • Anti-inflammatory and Adhesion Molecule Inhibition: Piperidine carboxylic acid derivatives have been successfully developed as potent inhibitors of adhesion molecules like ICAM-1, with applications in treating inflammatory conditions such as arthritis.[9]

  • CNS Activity: The pipecolic acid backbone is related to GABA, a major inhibitory neurotransmitter. While this specific molecule's ability to cross the blood-brain barrier is unknown, modifications could lead to novel CNS-active agents.

  • Antihyperlipidemic and Antioxidant Agents: Derivatives of isonicotinic acid have demonstrated promising lipid-lowering and antioxidant effects in preclinical models, suggesting a potential role in mitigating cardiovascular disease risk factors.[10]

Conclusion

1-Isonicotinoylpiperidine-2-carboxylic acid represents a structurally intriguing molecule that marries the well-established pharmacophores of isonicotinic acid and pipecolic acid. This guide provides a robust theoretical framework for its molecular structure, a detailed and practical protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. The outlined synthesis and validation workflow offers a clear path for researchers to produce and confirm this compound, opening the door for its evaluation in various biological assays and potentially unlocking new therapeutic applications.

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The Isonicotinoylpiperidine Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinoylpiperidine core, a heterocyclic scaffold integrating the pharmacologically significant piperidine ring with an isonicotinoyl moiety, has emerged as a focal point in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by isonicotinoylpiperidine derivatives. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This document is designed to serve as a comprehensive resource, offering not only a thorough review of the structure-activity relationships but also detailed, field-proven experimental protocols for the evaluation of these biological activities. The synthesis of technical accuracy and practical insights aims to empower researchers in their quest to develop novel therapeutics based on this versatile chemical scaffold.

Introduction: The Chemical and Pharmacological Significance of the Isonicotinoylpiperidine Core

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When coupled with the isonicotinoyl group, a derivative of nicotinic acid (Vitamin B3), the resulting isonicotinoylpiperidine scaffold gains unique electronic and steric features that enable it to interact with a wide range of biological targets. This guide will systematically explore the key biological activities that have been attributed to this promising class of compounds.

Antimicrobial Activity: Targeting Mycobacterial and Other Pathogens

Isonicotinoylpiperidine derivatives have demonstrated significant potential as antimicrobial agents, most notably in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. The foundational compound in this context is isoniazid (isonicotinic acid hydrazide), a first-line antitubercular drug.[1][2][3][4]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary mechanism of action of isoniazid and its derivatives against M. tuberculosis involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2][3] Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3][4] This activation leads to the formation of a reactive isonicotinic acyl radical. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form mycolic acids.[3] Disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[2][3]

Isoniazid_Mechanism_of_Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Reactive_Species Isonicotinic Acyl Radical KatG->Reactive_Species Adduct Isonicotinoyl-NAD Adduct Reactive_Species->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Caption: Mechanism of Isoniazid Action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of isonicotinoylpiperidine derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • Test compound (isonicotinoylpiperidine derivative)

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation: Add the diluted inoculum to each well containing the test compound dilutions, the positive control, and the negative control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of microbial growth compared to the control.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

Several isonicotinoylpiperidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] Their anticancer activity is often mediated through the induction of apoptosis, or programmed cell death.[7][9][10]

Mechanism of Action: The Caspase-Dependent Apoptotic Pathway

The apoptotic cascade is a complex signaling pathway involving a family of cysteine proteases called caspases. Piperidine derivatives have been shown to induce apoptosis by activating this pathway.[7][9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 (intrinsic pathway) or the activation of caspase-8 through death receptor signaling (extrinsic pathway). Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Isonicotinoylpiperidine Isonicotinoylpiperidine Derivatives Isonicotinoylpiperidine->Death_Receptor Isonicotinoylpiperidine->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-Dependent Apoptotic Pathway.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (isonicotinoylpiperidine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Isonicotinoylpiperidine derivatives, particularly those related to nicotinamide, have shown promising anti-inflammatory properties.[13]

Mechanism of Action: PARP Inhibition and NAD+ Metabolism

Nicotinamide, a key component of the isonicotinoylpiperidine scaffold, is known to influence inflammatory responses through its role in cellular metabolism, particularly NAD+ biosynthesis.[14][15] One of the proposed anti-inflammatory mechanisms is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[13][16] PARP-1 is an enzyme that is activated by DNA damage and plays a role in inflammation. Its overactivation can deplete cellular NAD+ and ATP, leading to cell dysfunction. By inhibiting PARP-1, nicotinamide can preserve cellular energy levels and reduce the expression of pro-inflammatory cytokines.[13] Furthermore, nicotinamide is a precursor in the NAD+ salvage pathway, which is crucial for maintaining cellular redox balance and modulating immune cell function.[14]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli DNA_Damage DNA Damage Inflammatory_Stimuli->DNA_Damage PARP1 PARP-1 DNA_Damage->PARP1 Activation NAD_depletion NAD+ Depletion PARP1->NAD_depletion Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NAD_depletion->Pro_inflammatory_Cytokines Leads to Isonicotinoylpiperidine Isonicotinoylpiperidine (Nicotinamide-related) Isonicotinoylpiperidine->PARP1 Inhibition NAD_Salvage NAD+ Salvage Pathway Isonicotinoylpiperidine->NAD_Salvage Precursor NAD_pool Maintained NAD+ Pool NAD_Salvage->NAD_pool NAD_pool->Pro_inflammatory_Cytokines Suppression

Caption: Anti-inflammatory Signaling Pathway.

Experimental Protocols

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.

Materials:

  • Sodium nitroprusside (SNP)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4)

  • Test compound

  • Phosphate buffered saline (PBS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with SNP solution in PBS.

  • Incubation: Incubate the mixture at room temperature for 150 minutes under a light source.

  • Griess Reagent Addition: After incubation, add Griess reagent to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.

This is a classic in vivo model to screen for acute anti-inflammatory activity.[17][18][19][20]

Materials:

  • Wistar rats

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups (control, positive control, and test compound groups). Administer the test compound or controls orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18][19][20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity: Shielding Neurons from Damage

Derivatives of isonicotinoylpiperidine, particularly those related to piperine, have shown promise in protecting neurons from various insults, suggesting their potential in the treatment of neurodegenerative diseases.[21][22]

Mechanism of Action: NGF and JAK2/STAT3 Signaling Pathways

The neuroprotective effects of piperine derivatives are multifaceted. One key mechanism involves the modulation of nerve growth factor (NGF) signaling.[21] Piperine has been shown to upregulate the NGF/TrkA/Akt/GSK3β signaling pathway, which is crucial for neuronal survival and differentiation.[21][23] Another important pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Piperine can inhibit the JAK2/STAT3 signaling pathway, which is often activated during ischemic brain injury and contributes to neuronal apoptosis and inflammation.[24] By inhibiting this pathway, piperine can reduce neuronal damage and promote functional recovery.[24]

Neuroprotective_Pathways cluster_ngf NGF Pathway cluster_jak_stat JAK/STAT Pathway NGF NGF TrkA TrkA NGF->TrkA Akt Akt TrkA->Akt GSK3b GSK3β Akt->GSK3b Neuronal_Survival_NGF Neuronal Survival GSK3b->Neuronal_Survival_NGF Ischemic_Injury Ischemic Injury JAK2 JAK2 Ischemic_Injury->JAK2 STAT3 STAT3 JAK2->STAT3 Apoptosis_Inflammation Apoptosis & Inflammation STAT3->Apoptosis_Inflammation Isonicotinoylpiperidine Isonicotinoylpiperidine (Piperine-related) Isonicotinoylpiperidine->NGF Upregulates Isonicotinoylpiperidine->JAK2 Inhibits

Caption: Neuroprotective Signaling Pathways.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neuroprotective effects.[25][26][27]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or hydrogen peroxide (H2O2) for oxidative stress)

  • Test compound (isonicotinoylpiperidine derivative)

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in appropriate medium. For some studies, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[26]

  • Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to the neurotoxin (e.g., 6-OHDA or H2O2) for a specific duration to induce cell death.

  • Assessment of Cell Viability: Following the neurotoxin exposure, assess cell viability using the MTT assay as described in section 3.2. An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Structure-Activity Relationship (SAR) Insights

The biological activity of isonicotinoylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and isonicotinoyl rings.

Table 1: Summary of Structure-Activity Relationships

Biological ActivityKey Structural Features for Enhanced Activity
Antimicrobial Lipophilic acyl side chains on the hydrazide nitrogen can increase antimycobacterial activity. The presence of electron-withdrawing groups on the isonicotinoyl ring can also be beneficial.
Anticancer The nature of the substituent on the piperidine nitrogen is crucial. Aromatic or heteroaromatic substituents often lead to potent activity. The stereochemistry of the piperidine ring can also significantly influence cytotoxicity.
Anti-inflammatory The presence of a nicotinamide-like substructure is important. Modifications that enhance the interaction with PARP-1 or influence NAD+ metabolism can improve activity.
Neuroprotective For piperine-like derivatives, the dienone linker and the piperidine ring are important for activity. Modifications to the aromatic ring can modulate potency and selectivity for specific neuronal targets.

Conclusion and Future Perspectives

Isonicotinoylpiperidine derivatives represent a privileged scaffold in medicinal chemistry with a remarkable breadth of biological activities. This guide has provided a comprehensive overview of their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, including detailed mechanistic insights and practical experimental protocols. The versatility of this chemical core, coupled with the potential for diverse substitutions, offers a fertile ground for the design and development of novel therapeutic agents. Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as conducting in-depth preclinical and clinical studies to translate these promising laboratory findings into effective treatments for a range of human diseases.

References

  • Arun A., Ansari M. I., Popli P., Jaiswal S., Mishra A. K., Dwivedi A., et al. (2018). New Piperidine Derivative DTPEP Acts as Dual-Acting Anti-breast Cancer Agent by Targeting ERα and Downregulating PI3K/Akt-Pkcα Leading to Caspase-dependent Apoptosis. Cell Proliferation, 51(6), e12501. [Link]

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"1-Isonicotinoylpiperidine-2-carboxylic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Isonicotinoylpiperidine-2-carboxylic acid

Foreword: Charting the Unexplored

In the landscape of contemporary drug discovery and chemical biology, we often encounter novel chemical entities whose therapeutic potential is yet to be unlocked. 1-Isonicotinoylpiperidine-2-carboxylic acid stands as such a molecule—a compound of interest whose mechanism of action is not yet elucidated in publicly accessible literature. This guide, therefore, adopts the perspective of a Senior Application Scientist, providing a strategic and methodological roadmap for researchers to systematically investigate and define the biological activity of this compound. We will proceed from foundational in silico analysis to detailed experimental workflows, grounding our approach in established scientific principles and providing the causal logic behind each recommended step.

Part 1: Foundational Analysis and Mechanistic Hypothesis Generation

The initial and most critical phase in characterizing a novel compound is to develop a series of testable hypotheses based on its structural and physicochemical properties. This avoids a directionless and resource-intensive screening cascade.

Structural Deconstruction and In Silico Profiling

The structure of 1-Isonicotinoylpiperidine-2-carboxylic acid (PubChem CID: 138373) presents two key pharmacophores: the isonicotinoyl moiety and the piperidine-2-carboxylic acid core.

  • Isonicotinoyl Moiety: This feature is famously present in the frontline antituberculosis drug isoniazid. Isoniazid is a prodrug that, upon activation by the mycobacterial enzyme KatG, forms an adduct with NAD(H). This adduct then potently inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. This shared structural feature immediately posits InhA as a primary putative target, particularly in the context of antimicrobial activity.

  • Piperidine-2-carboxylic Acid Core: This is a cyclic amino acid analog, specifically a constrained analog of proline. Such structures are known to interact with a wide range of biological targets, including enzymes that process amino acids (e.g., racemases, ligases) and G-protein coupled receptors (GPCRs) where proline recognition is key.

An initial in silico analysis using computational tools like SwissADME and PASS (Prediction of Activity Spectra for Substances) can provide a preliminary assessment of the compound's drug-likeness, pharmacokinetic properties (ADMET), and a probabilistic prediction of its biological activities. This step is crucial for anticipating potential liabilities and for prioritizing experimental assays.

Primary Mechanistic Hypotheses

Based on the structural analysis, we can formulate three primary, testable hypotheses:

  • Hypothesis A: Antimicrobial Agent via Mycolic Acid Synthesis Inhibition. The compound acts as an InhA inhibitor, disrupting the cell wall of mycobacteria.

  • Hypothesis B: Modulator of Proline-Dependent Pathways. The compound interferes with enzymes or receptors that recognize proline, potentially impacting collagen synthesis, cellular signaling, or neurotransmission.

  • Hypothesis C: Neuromodulatory Agent. The piperidine scaffold is a common feature in centrally active agents. The compound may interact with receptors or transporters in the central nervous system.

Part 2: Experimental Workflow for Mechanism of Action Deconvolution

The following sections outline a logical, multi-tiered experimental plan to systematically test the formulated hypotheses and identify the compound's mechanism of action.

Tier 1: Broad Phenotypic Screening

The objective of this initial phase is to ascertain the general biological effect of the compound. This will guide the subsequent, more focused investigations.

Protocol 1: General Cytotoxicity and Antimicrobial Activity Screening

  • Cell Lines: A panel of representative cell lines should be used, including a standard cancer cell line (e.g., HeLa), a non-cancerous line (e.g., HEK293), and relevant microbial strains (Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis, E. coli, S. aureus).

  • Assay: A dose-response curve (typically 8-10 concentrations) should be generated using a viability assay such as the MTT or PrestoBlue assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated for each cell line.

Causality: A significant discrepancy in IC50 values between mammalian and microbial cells (e.g., high IC50 in HeLa, low IC50 in M. smegmatis) would lend strong support to Hypothesis A and prioritize further antimicrobial investigation. Conversely, broad-spectrum cytotoxicity would suggest a non-specific mechanism or a target common to all tested cells.

Tier 2: Target Identification and Validation

If a clear and potent phenotype is observed, the next step is to identify the direct molecular target(s).

Workflow 1: Target Identification using Chemical Proteomics

This workflow is designed to isolate the cellular proteins that physically interact with the compound of interest.

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Analysis a 1. Synthesize an alkyne-functionalized analog of 1-isonicotinoylpiperidine-2-carboxylic acid d 4. Incubate lysate with the alkyne-probe a->d b 2. Synthesize an affinity resin (e.g., Sepharose beads) with a 'click-chemistry' handle (e.g., azide) e 5. 'Click' the probe-protein complexes onto the azide-resin b->e c 3. Lyse target cells (e.g., M. smegmatis) to obtain total proteome c->d d->e f 6. Wash away non-specific binders e->f g 7. Elute bound proteins f->g h 8. Digest eluted proteins (e.g., with trypsin) g->h i 9. Analyze peptides by LC-MS/MS h->i j 10. Identify and quantify proteins. True targets will be significantly enriched in the probe sample vs. control. i->j

Caption: Chemical Proteomics Workflow for Target Identification.

Protocol 2: Validation of Target Engagement in a Cellular Context (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target inside intact cells.

  • Treatment: Treat intact cells (e.g., M. smegmatis) with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of the putative target protein in the presence of the compound is strong evidence of direct target engagement in a physiological context.

Tier 3: In Vitro Mechanistic Characterization

Once a target is validated, its functional modulation by the compound must be characterized using purified components.

Protocol 3: Recombinant InhA Inhibition Assay

This protocol directly tests Hypothesis A.

  • Expression and Purification: Overexpress and purify recombinant InhA from E. coli.

  • Assay Components: The assay mixture should contain purified InhA, its substrate (2-trans-dodecenoyl-CoA), and the cofactor NADH.

  • Measurement: The activity of InhA is monitored by the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Inhibition: The assay is run in the presence of varying concentrations of 1-Isonicotinoylpiperidine-2-carboxylic acid (and its activated form, if it's a prodrug) to determine the IC50.

Data Presentation: Comparative IC50 Values

CompoundTargetIC50 (µM)
Isoniazid (activated)InhA~0.06
1-Isonicotinoylpiperidine-2-carboxylic acidInhATBD
Control Compound (e.g., Iproniazid)InhA>100

TBD: To Be Determined

This table provides a clear framework for interpreting the results of the enzymatic assay.

Part 3: Advanced Mechanistic Insights and Pathway Analysis

Beyond direct target interaction, a comprehensive understanding of the mechanism of action requires an analysis of the downstream cellular consequences.

Workflow 2: Downstream Pathway Analysis

G cluster_treatment Cellular Treatment cluster_omics Omics Data Acquisition cluster_analysis Bioinformatic Analysis a Treat cells with 1-Isonicotinoylpiperidine-2-carboxylic acid (at a relevant concentration, e.g., IC50) b Harvest cells and extract RNA and protein a->b c Transcriptomics: RNA-Seq b->c d Proteomics: Quantitative Mass Spectrometry (e.g., TMT-labeling) b->d e Identify differentially expressed genes/proteins c->e d->e f Perform pathway enrichment analysis (e.g., GO, KEGG) e->f g Construct a network model of the perturbed pathways f->g

Caption: Multi-Omics Workflow for Pathway Analysis.

Causality: If Hypothesis A is correct, transcriptomic and proteomic analysis of M. smegmatis treated with the compound should reveal an upregulation of genes involved in fatty acid synthesis and cell wall stress response, as the cell attempts to compensate for the inhibition of InhA. This provides a systems-level confirmation of the proposed mechanism.

Conclusion

The characterization of a novel chemical entity like 1-Isonicotinoylpiperidine-2-carboxylic acid is a systematic process of hypothesis generation, testing, and refinement. This guide provides a robust, multi-tiered framework for elucidating its mechanism of action, from broad phenotypic observations to precise molecular interactions and downstream pathway analysis. By adhering to this logical progression and employing the detailed protocols within, researchers can efficiently and rigorously define the biological role of this compound, paving the way for its potential development as a therapeutic agent.

References

  • Vilcheze, C., & Jacobs, W. R., Jr. (2007). The Isoniazid Prodrug Pathway and Its Evasion in Mycobacterium tuberculosis. Microbiology Spectrum. [Link]

  • Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. Journal of Biological Chemistry, 278(47), 46945–46951. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

The Alchemist's Guide to Isonicotinamides: A Technical Odyssey in Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of researchers, scientists, and drug development professionals, this guide illuminates the intricate pathways to novel isonicotinic acid amides. From the foundational principles of rational design to the nuances of synthetic execution and rigorous characterization, we present a comprehensive exploration of this vital class of compounds.

The isonicotinic acid scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of clinically significant molecules, most notably isoniazid, a frontline antitubercular agent. The inherent versatility of the amide bond offers a gateway to vast chemical diversity, enabling the modulation of physicochemical properties and biological activity. This guide provides a deep dive into the discovery and synthesis of novel isonicotinic acid amides, moving beyond mere procedural descriptions to elucidate the underlying scientific rationale and strategic considerations that drive innovation in this field.

Section 1: The Blueprint of Discovery – Rational Design and Strategic Imperatives

The journey towards a novel isonicotinic acid amide begins not in the flask, but in the conceptual framework of rational drug design. The pyridine ring and the amide linkage serve as key pharmacophoric features that can be strategically modified to optimize interactions with biological targets.

A critical aspect of the design process is the understanding of structure-activity relationships (SAR). For instance, in the context of antitubercular agents, the hydrazide moiety of isoniazid is crucial for its prodrug activation by the mycobacterial enzyme catalase-peroxidase (KatG)[1]. Modifications to this group can therefore dramatically impact efficacy. However, the formation of hydrazones from isoniazid has been shown to yield compounds with significant potency, even against resistant strains, highlighting a productive avenue for derivatization.

The strategic selection of substituents on both the pyridine ring and the amide nitrogen is paramount. For example, the introduction of lipophilic groups can enhance cell membrane permeability, a critical factor for targeting intracellular pathogens. Conversely, the incorporation of polar functionalities can improve aqueous solubility and pharmacokinetic profiles.

Caption: Rational design workflow for novel isonicotinic acid amides.

Section 2: The Art of Amide Bond Formation – A Synthetic Playbook

The construction of the amide bond is the linchpin of isonicotinic acid amide synthesis. A diverse arsenal of synthetic methodologies is available, each with its own set of advantages and limitations. The choice of a specific method is often dictated by the nature of the starting materials, the desired scale of the reaction, and the presence of sensitive functional groups.

Classical Approaches: The Acid Chloride and Anhydride Routes

A traditional and robust method for amide bond formation involves the conversion of isonicotinic acid to its more reactive acid chloride or anhydride derivative, followed by reaction with an amine. The Schotten-Baumann reaction, which utilizes an acid chloride in the presence of a base, is a widely employed technique.

Protocol 1: Synthesis of N-aryl Isonicotinamide via the Acid Chloride Method

  • Acid Chloride Formation: To a solution of isonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride. The reaction mixture is then stirred at room temperature or gently refluxed until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude isonicotinoyl chloride.

  • Amide Coupling: The crude isonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). To this solution, the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) are added at 0 °C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Causality: The conversion of the carboxylic acid to the highly electrophilic acid chloride dramatically increases its reactivity towards the nucleophilic amine. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine and driving the equilibrium towards product formation.

Modern Coupling Reagents: Precision and Mildness

The advent of modern coupling reagents has revolutionized amide bond synthesis, offering milder reaction conditions and broader functional group tolerance. These reagents activate the carboxylic acid in situ, obviating the need for the preparation of highly reactive and often unstable acid chlorides.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/guanidinium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Protocol 2: Synthesis of a Substituted Isonicotinamide using EDC/HOBt Coupling

  • Reaction Setup: To a solution of the substituted isonicotinic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and EDC (1.2 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water, dilute acid, and saturated NaHCO₃ solution. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Causality: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. HOBt acts as an additive that intercepts this intermediate to form an activated HOBt ester. This ester is less prone to side reactions, such as the formation of N-acylurea, and reacts efficiently with the amine to form the desired amide, minimizing racemization in the case of chiral starting materials.

Amide_Coupling cluster_0 Reactants cluster_1 Activation cluster_2 Product Formation Carboxylic_Acid Isonicotinic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Amine Amine Amide Isonicotinic Acid Amide Amine->Amide Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide Nucleophilic Attack

Caption: General workflow for modern amide coupling reactions.

Coupling ReagentAdvantagesDisadvantages
DCC Inexpensive, efficientByproduct (DCU) is poorly soluble, can be difficult to remove
EDC Water-soluble byproduct, easy work-upMore expensive than DCC
HATU/HBTU Fast reaction times, low racemizationExpensive, can be sensitive to moisture

Section 3: The Moment of Truth – Rigorous Characterization and Validation

The synthesis of a novel compound is incomplete without its unambiguous characterization and the validation of its purity. A multi-technique approach is essential to establish the structure and integrity of the newly synthesized isonicotinic acid amides. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like those from the International Council for Harmonisation (ICH) provide a framework for the characterization of new drug substances.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: Provides information on the number and connectivity of protons. For isonicotinic acid amides, the characteristic signals for the pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shift and coupling patterns of these protons can confirm the substitution pattern on the pyridine ring. The amide N-H proton, if present, usually appears as a broad singlet.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the amide typically resonates in the range of δ 160-180 ppm. The signals for the pyridine ring carbons are also characteristic.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.

  • The amide carbonyl (C=O) stretch is a strong absorption typically observed in the range of 1630-1680 cm⁻¹.

  • The N-H stretch of a secondary amide appears as a sharp peak around 3300 cm⁻¹.

  • The C=N and C=C stretching vibrations of the pyridine ring are also observable in the fingerprint region.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm the molecular formula and deduce structural features. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. For isonicotinamides, cleavage of the bond between the carbonyl group and the pyridine ring is often observed.

Spectroscopic Data for a Hypothetical N-phenylisonicotinamide
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.80 (d, J = 6.0 Hz, 2H, H-2, H-6), 7.80 (d, J = 6.0 Hz, 2H, H-3, H-5), 7.65 (d, J = 7.8 Hz, 2H, Ar-H), 7.40 (t, J = 7.8 Hz, 2H, Ar-H), 7.20 (t, J = 7.4 Hz, 1H, Ar-H), 8.20 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 164.5 (C=O), 150.5 (C-2, C-6), 142.0 (C-4), 138.0 (Ar-C), 129.0 (Ar-CH), 124.5 (Ar-CH), 121.0 (C-3, C-5), 120.0 (Ar-CH)
**IR (KBr, cm⁻¹) **3305 (N-H stretch), 1650 (C=O stretch), 1590, 1480 (C=C, C=N stretch)
MS (EI) m/z (%) 198 (M⁺, 100), 121 (M⁺ - C₆H₅N), 106 (M⁺ - C₆H₅NCO), 78 (C₅H₄N⁺), 77 (C₆H₅⁺)
Purity Assessment and Validation

Ensuring the purity of a novel compound is a critical aspect of its characterization, especially for those intended for biological evaluation.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the gold standard for purity determination. A validated HPLC method can provide quantitative information on the purity of the compound and detect the presence of any impurities. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing the number of components in a mixture.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. The experimentally determined values should be within ±0.4% of the calculated values for the proposed molecular formula.

According to ICH Q6A guidelines, a specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria that establish the set of criteria to which a new drug substance should conform to be considered acceptable for its intended use[2]. This includes tests for appearance, identity, assay, and impurities.

Section 4: The Horizon of Isonicotinamides – Future Perspectives

The exploration of novel isonicotinic acid amides continues to be a vibrant area of research. The development of more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis, will undoubtedly accelerate the discovery of new derivatives. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will enable more sophisticated rational design strategies, leading to the development of next-generation therapeutics with improved efficacy and safety profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Reinvestigation of the structure-activity relationships of isoniazid - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. (n.d.). Retrieved January 28, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 28, 2026, from [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (2020, April 14). Retrieved January 28, 2026, from [Link]

  • Guidance for Industry #169 - Drug Substance - FDA. (n.d.). Retrieved January 28, 2026, from [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - NCBI. (2012, May 1). Retrieved January 28, 2026, from [Link]

  • Synthesis of some N‐substituted isonicotinamides | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). Retrieved January 28, 2026, from [Link]

  • Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mass spectral interpretation - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

A Detailed Protocol for the Synthesis, Purification, and Characterization of 1-Isonicotinoylpiperidine-2-carboxylic Acid via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic Acid

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid. This compound, an N-acylated derivative of the cyclic amino acid pipecolic acid, serves as a valuable building block for medicinal chemistry and drug development programs. The synthetic strategy is centered on the classic Schotten-Baumann reaction, a well-established method for acylating amines.[1][2] We provide a step-by-step methodology, from the preparation of the requisite isonicotinoyl chloride intermediate to the final purification and analytical characterization of the target molecule. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, work-up procedures, and analytical validation.

Introduction and Scientific Context

1-Isonicotinoylpiperidine-2-carboxylic acid incorporates two key pharmacophoric elements: the piperidine ring, a prevalent scaffold in numerous bioactive molecules, and the isonicotinoyl group, derived from isonicotinic acid (a structural isomer of niacin). Pipecolic acid and its derivatives are implicated in various biological processes and are often investigated as potential therapeutic agents.[3][4][5] The synthesis of this specific conjugate provides a scaffold that can be further elaborated to explore new chemical space in drug discovery.

The chosen synthetic route is the acylation of piperidine-2-carboxylic acid (pipecolic acid) with isonicotinoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism under biphasic, alkaline conditions, known as the Schotten-Baumann reaction.[6][7] The aqueous base plays a crucial dual role: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Scheme and Mechanism

Overall Reaction:

(Self-generated image, not from a search result)

Step 1: Activation of Isonicotinic Acid Isonicotinic acid is first converted to its more reactive acid chloride derivative, isonicotinoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂).

Step 2: N-Acylation (Schotten-Baumann Reaction) Isonicotinoyl chloride is then reacted with piperidine-2-carboxylic acid. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion, facilitated by a base, yields the final amide product.[2]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.PuritySupplier
Piperidine-2-carboxylic acid (Pipecolic Acid)C₆H₁₁NO₂535-75-1≥98%Sigma-Aldrich
Isonicotinic acidC₆H₅NO₂55-22-1≥99%Sigma-Aldrich
Thionyl chlorideSOCl₂7719-09-7≥99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-2≥99.8%Fisher Scientific
Sodium Hydroxide (NaOH)NaOH1310-73-2≥98%VWR
Hydrochloric Acid (HCl), concentratedHCl7647-01-0~37%VWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9≥99.5%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂141-78-6HPLC GradeFisher Scientific
HexanesC₆H₁₄110-54-3HPLC GradeFisher Scientific
Laboratory Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Analytical balance

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., LC-MS)

  • FT-IR Spectrometer

Detailed Experimental Protocols

Workflow Overview

Synthesis_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Coupling Reaction cluster_purification Part C: Work-up & Purification cluster_analysis Part D: Characterization A1 Activation: Isonicotinic Acid + SOCl₂ A2 Isonicotinoyl Chloride (Crude) A1->A2 Reflux B2 Add Isonicotinoyl Chloride in DCM @ 0°C A2->B2 B1 Dissolve Pipecolic Acid in aq. NaOH B1->B2 B3 Stir & Monitor Reaction (TLC) B2->B3 C1 Phase Separation B3->C1 C2 Acidify Aqueous Layer (HCl) C1->C2 C3 Extract with DCM C2->C3 C4 Dry, Filter, Evaporate C3->C4 C5 Purification (Recrystallization) C4->C5 D1 NMR, MS, IR Analysis C5->D1

Caption: Overall workflow for the synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid.

Part A: Preparation of Isonicotinoyl Chloride

Safety First: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Setup: Place isonicotinic acid (e.g., 10.0 g, 81.2 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Carefully add thionyl chloride (e.g., 12.0 mL, 162.4 mmol, 2.0 equivalents) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

    • Scientist's Note: The reaction mixture will become a clear solution as the starting material is consumed. The excess thionyl chloride also serves as the solvent. This is a common strategy for converting carboxylic acids to their acyl chlorides.[8]

  • Monitoring: Allow the reaction to proceed for 2-3 hours. The reaction is typically driven to completion by time.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride (often a pale yellow solid or oil) is typically used immediately in the next step without further purification.

    • Scientist's Note: Acyl chlorides are moisture-sensitive. It is critical to ensure all glassware is dry and to proceed to the next step promptly to prevent hydrolysis back to the carboxylic acid.

Part B: Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid

Schotten_Baumann reagents Isonicotinoyl Chloride (in DCM) Pipecolic Acid (in aq. NaOH) conditions Biphasic System 0-5 °C Vigorous Stirring reagents:f0->conditions reagents:f1->conditions product Target Product in Organic Phase conditions->product

Sources

Application Notes and Protocols: 1-Isonicotinoylpiperidine-2-carboxylic Acid as a Novel Vector for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Vista in Targeted Drug Delivery

The pursuit of precision in medicine has propelled the development of sophisticated drug delivery systems that can selectively target diseased cells while sparing healthy tissues. This paradigm shift is largely dependent on the design of novel molecular vectors that can recognize and exploit the unique physiological signatures of pathological environments. In this context, we introduce 1-Isonicotinoylpiperidine-2-carboxylic acid , a promising, yet underexplored, molecular scaffold for the targeted delivery of therapeutic agents.

This molecule ingeniously combines two key functional moieties: the isonicotinoyl group , a derivative of isonicotinic acid (an isomer of niacin or vitamin B3), and piperidine-2-carboxylic acid , a cyclic amino acid derivative. The central hypothesis underpinning the utility of this compound is that the isonicotinoyl moiety can act as a "Trojan horse," facilitating the uptake of a conjugated drug by cells that overexpress transporters for niacin.[1][2][3] Concurrently, the carboxylic acid group on the piperidine ring provides a versatile handle for the covalent attachment of a wide array of therapeutic molecules.

These application notes will provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of 1-Isonicotinoylpiperidine-2-carboxylic acid in targeted drug delivery. We will delve into the scientific rationale, provide detailed, field-proven protocols, and offer insights into the interpretation of results.

Scientific Rationale: The Targeting Mechanism

Many cancer cells exhibit a heightened metabolic rate, leading to an increased demand for essential nutrients, including vitamins.[2] This has been associated with the overexpression of vitamin transporters on the cancer cell surface. Notably, transporters for niacin, such as monocarboxylate transporter 1 (MCT1), have been found to be upregulated in various cancers, including lymphoma, ovarian, and breast cancer.[1]

Our proposed vector, 1-Isonicotinoylpiperidine-2-carboxylic acid, is designed to leverage this differential expression of niacin transporters. The isonicotinoyl moiety is structurally similar to niacin and is posited to be recognized by these transporters, thereby mediating the selective uptake of the entire drug conjugate into the target cells.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug_Conjugate 1-Isonicotinoylpiperidine-2-carboxylic acid-Drug Conjugate Niacin_Transporter Niacin Transporter (e.g., MCT1) (Overexpressed in Target Cell) Drug_Conjugate->Niacin_Transporter Binding Internalized_Conjugate Internalized Conjugate Niacin_Transporter->Internalized_Conjugate Receptor-Mediated Endocytosis Drug_Release Drug Release (e.g., via enzymatic cleavage) Internalized_Conjugate->Drug_Release Active_Drug Active Drug Drug_Release->Active_Drug Target Intracellular Target (e.g., DNA, enzymes) Active_Drug->Target Therapeutic Effect

Synthesis and Characterization

The synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid is a straightforward N-acylation reaction. The following protocol outlines a general procedure.

Protocol 1: Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid

This protocol is based on the common method of N-acylating sulfonamides, which can be adapted for the acylation of the secondary amine in piperidine-2-carboxylic acid.[4]

Materials:

  • Piperidine-2-carboxylic acid

  • Isonicotinoyl chloride hydrochloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes.

  • Base Addition: Add triethylamine (2.2 equivalents) dropwise to the cooled solution. The second equivalent of the base is to neutralize the HCl salt of isonicotinoyl chloride.

  • Acyl Chloride Addition: Slowly add a solution of isonicotinoyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G

Drug Conjugation

The carboxylic acid moiety of 1-Isonicotinoylpiperidine-2-carboxylic acid serves as a convenient point of attachment for amine-containing drugs or linkers. A widely used and reliable method for this is carbodiimide chemistry, specifically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[5][6]

Protocol 2: Conjugation of a Model Amine-Containing Drug

This protocol describes a general two-step procedure for conjugating a drug with a primary amine to the carboxylic acid of our vector.[6][7]

Materials:

  • 1-Isonicotinoylpiperidine-2-carboxylic acid

  • Amine-containing drug (e.g., doxorubicin, or a fluorescently labeled amine)

  • EDC hydrochloride

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Vector Activation:

    • Dissolve 1-Isonicotinoylpiperidine-2-carboxylic acid in Activation Buffer.

    • Add EDC and Sulfo-NHS. A molar ratio of 1:2:5 (vector:EDC:Sulfo-NHS) is a good starting point, but may require optimization.[8]

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl group.

  • Drug Conjugation:

    • Adjust the pH of the activated vector solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing drug to the activated vector solution.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Purification:

    • Remove unreacted drug and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the drug-to-vector ratio using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.

Parameter Recommended Starting Condition Notes
Vector:EDC:Sulfo-NHS Ratio 1:2:5 (molar)May need optimization for specific drugs.
Activation pH 6.0Optimal for EDC/Sulfo-NHS chemistry.[5]
Coupling pH 7.2 - 7.5Optimal for reaction with primary amines.[5]
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at 4°C can improve yield.

In Vitro Evaluation

The efficacy of the drug conjugate must be validated through a series of in vitro assays. The primary objectives are to demonstrate selective uptake into target cells and to confirm that the conjugated drug retains its cytotoxic activity.

Protocol 3: Cellular Uptake Assay

This protocol uses a fluorescently labeled version of the drug or a fluorescent dye conjugated to the vector to visualize and quantify cellular uptake.[9][10][11]

Materials:

  • Target cells (overexpressing niacin transporters) and control cells (low expression)

  • Complete cell culture medium

  • Fluorescently labeled drug conjugate

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed target and control cells in appropriate culture vessels (e.g., 96-well plates for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the fluorescently labeled conjugate. Include an unconjugated fluorescent dye as a control.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound conjugate.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cellular uptake of the conjugate using a fluorescence microscope.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to measure the amount of uptake.

  • Competition Assay (Optional): To confirm transporter-mediated uptake, pre-incubate the cells with an excess of free niacin before adding the fluorescent conjugate. A significant reduction in fluorescence would indicate competitive binding to the transporter.

Protocol 4: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell viability and is a standard method for assessing the cytotoxic effects of a drug.[12][13][14][15]

Materials:

  • Target and control cells

  • Complete cell culture medium

  • Drug conjugate and unconjugated drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the drug conjugate, the unconjugated drug, and the vector alone. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) for the drug and the conjugate.

G Start Start Synthesis Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid Start->Synthesis Conjugation Drug Conjugation (EDC/NHS Chemistry) Synthesis->Conjugation In_Vitro_Eval In Vitro Evaluation Conjugation->In_Vitro_Eval Uptake Cellular Uptake Assay (Fluorescence) In_Vitro_Eval->Uptake Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro_Eval->Cytotoxicity End End Uptake->End Cytotoxicity->End

Conclusion and Future Directions

1-Isonicotinoylpiperidine-2-carboxylic acid represents a novel and promising vector for targeted drug delivery. Its straightforward synthesis, versatile conjugation chemistry, and plausible targeting mechanism make it an attractive candidate for further investigation. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in developing next-generation targeted therapies.

Future work should focus on optimizing the linker between the vector and the drug to ensure efficient drug release within the target cell. In vivo studies in relevant animal models will be crucial to validate the targeting efficacy and therapeutic potential of drug conjugates based on this innovative scaffold.

References

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC - NIH. (2021-05-07). Retrieved from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025-09-08). Retrieved from [Link]

  • Dietary vitamin B3 supplementation induces the antitumor immunity against liver cancer via biased GPR109A signaling in myeloid cell - PubMed. (2024-09-17). Retrieved from [Link]

  • Imaging niacin trafficking with positron emission tomography reveals in vivo monocarboxylate transporter distribution - PubMed Central. Retrieved from [Link]

  • Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - ACS Publications. (2017-08-02). Retrieved from [Link]

  • MTT (Assay protocol - Protocols.io. (2023-02-27). Retrieved from [Link]

  • Imaging niacin trafficking with positron emission tomography reveals in vivo monocarboxylate transporter distribution - ResearchGate. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022-06-14). Retrieved from [Link]

  • Recent Advances on the Role of B Vitamins in Cancer Prevention and Progression - MDPI. Retrieved from [Link]

  • Exploring the Therapeutic Potential of Vitamin B3 in Cancer - ResearchGate. (2025-10-12). Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023-03-10). Retrieved from [Link]

  • Identification of Genetic Variations in the NAD-Related Pathways for Patients with Major Depressive Disorder: A Case-Control Study in Taiwan - MDPI. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from [Link]

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - MDPI. Retrieved from [Link]

  • Niacin-mediated Gene Expression and Role of NiaR as a Transcriptional Repressor of niaX, nadC, and pnuC in Streptococcus pneumoniae - PMC - NIH. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Retrieved from [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate. (2015-08-09). Retrieved from [Link]

  • Quantitative Analysis of Cellular Processing of Antibody-Drug Conjugates - DSpace@MIT. Retrieved from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15). Retrieved from [Link]

  • Oliver Hardick, Coupling Protocols - UCL. Retrieved from [Link]

  • Exploring the Therapeutic Potential of Vitamin B3 in Cancer | Kuwait Scholars Publisher. (2025-10-11). Retrieved from [Link]

  • Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway | Cleveland Clinic Research. (2024-02-19). Retrieved from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH. Retrieved from [Link]

  • Cellular uptake assay of nanoparticles. (A) Fluorescent microscopy... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis - American Chemical Society. (2026-01-13). Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Isonicotinoylpiperidine-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Research and Development Guide for Drug Discovery Professionals

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of the novel compound, 1-Isonicotinoylpiperidine-2-carboxylic acid. By integrating the known pharmacological profiles of its constituent moieties—the isonicotinoyl group and the piperidine-2-carboxylic acid scaffold—we delineate a strategic roadmap for its synthesis, characterization, and biological evaluation. This guide offers detailed, field-proven protocols for investigating its potential as an anti-inflammatory, antimicrobial, and neuro-active agent. Furthermore, we present a framework for future structure-activity relationship (SAR) studies to optimize its therapeutic potential. All methodologies are grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Rationale

The convergence of privileged scaffolds in medicinal chemistry often yields compounds with novel and potent biological activities. 1-Isonicotinoylpiperidine-2-carboxylic acid is a prime example of such a molecular architecture, combining the isonicotinoyl moiety, a key component of the anti-tubercular drug isoniazid, with piperidine-2-carboxylic acid (pipecolic acid), a cyclic amino acid that imparts conformational rigidity.

The isonicotinoyl group is well-established for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Derivatives of isonicotinic acid have demonstrated significant potential as inhibitors of various enzymes, contributing to their therapeutic effects.[1] The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, recognized for its role in CNS-active agents, analgesics, and antimicrobial compounds.[3] Specifically, N-acylpiperidine derivatives have shown promise as cholinesterase inhibitors.[4][5]

Given the individual pharmacological profiles of its components, it is hypothesized that 1-Isonicotinoylpiperidine-2-carboxylic acid will exhibit a unique spectrum of biological activities. This guide provides the necessary protocols to explore these potential therapeutic applications systematically.

Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid

The synthesis of the target compound involves the formation of an amide bond between isonicotinic acid and piperidine-2-carboxylic acid. A standard and effective method for this transformation is through the use of a coupling agent.

Protocol 2.1: Amide Coupling Synthesis

This protocol outlines a common laboratory-scale synthesis.

Materials:

  • Isonicotinic acid

  • Piperidine-2-carboxylic acid (L-pipecolic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 eq) and piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Isonicotinoylpiperidine-2-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Biological Evaluation

Based on the known activities of the isonicotinoyl and piperidine moieties, the following biological assays are proposed to screen for potential therapeutic applications.

Anti-inflammatory Activity Screening

Isonicotinic acid derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]

This assay will determine the ability of the compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)

  • Test Compound (1-Isonicotinoylpiperidine-2-carboxylic acid) dissolved in DMSO

  • Positive Control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the test compound and the positive control in assay buffer.

  • Assay Protocol:

    • Add assay buffer, heme, and the COX-2 enzyme to the appropriate wells of the 96-well plate.

    • Add the test compound dilutions or positive control to the wells.

    • Incubate at room temperature for the time specified in the kit protocol.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activity Screening

Both isonicotinic acid and piperidine derivatives have been reported to possess antimicrobial properties.[2][6][7]

This assay will determine the minimum concentration of the compound required to inhibit the growth of various microorganisms.

Materials:

  • Test Compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well sterile microplates

  • Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuro-activity Screening: Cholinesterase Inhibition

N-acylpiperidine derivatives are known to exhibit acetylcholinesterase (AChE) inhibitory activity, which is a key therapeutic target for Alzheimer's disease.[4][5][8][9]

This colorimetric assay measures the activity of AChE and its inhibition by the test compound.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test Compound dissolved in DMSO

  • Positive Control (e.g., Donepezil)

  • Phosphate buffer (pH 8.0)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • Add phosphate buffer, DTNB, and the test compound at various concentrations to the wells.

    • Add the AChE solution to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Data Presentation and Visualization

Effective presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Summary of In Vitro Biological Activity of 1-Isonicotinoylpiperidine-2-carboxylic acid

Assay TypeTarget/OrganismEndpointResult (e.g., IC₅₀, MIC)Positive Control
Anti-inflammatory COX-2 EnzymeIC₅₀Experimental DataCelecoxib
Antimicrobial S. aureusMICExperimental DataCiprofloxacin
E. coliMICExperimental DataCiprofloxacin
C. albicansMICExperimental DataFluconazole
Neuro-activity AcetylcholinesteraseIC₅₀Experimental DataDonepezil

Diagrams of Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Target Compound Isonicotinic Acid Isonicotinic Acid Amide Coupling Amide Coupling Isonicotinic Acid->Amide Coupling Piperidine-2-carboxylic Acid Piperidine-2-carboxylic Acid Piperidine-2-carboxylic Acid->Amide Coupling Crude Product Crude Product Amide Coupling->Crude Product EDC, HOBt, DIPEA Purification Purification Crude Product->Purification Silica Gel Chromatography Final Compound Final Compound Purification->Final Compound

Caption: Synthetic workflow for 1-Isonicotinoylpiperidine-2-carboxylic acid.

Screening_Workflow Target Compound Target Compound Anti-inflammatory Assay Anti-inflammatory Assay Target Compound->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Target Compound->Antimicrobial Assay Cholinesterase Assay Cholinesterase Assay Target Compound->Cholinesterase Assay COX-2 Inhibition COX-2 Inhibition Anti-inflammatory Assay->COX-2 Inhibition MIC Determination MIC Determination Antimicrobial Assay->MIC Determination AChE Inhibition AChE Inhibition Cholinesterase Assay->AChE Inhibition Hit Identification Hit Identification COX-2 Inhibition->Hit Identification MIC Determination->Hit Identification AChE Inhibition->Hit Identification

Caption: Proposed biological screening cascade for the target compound.

Future Directions: Structure-Activity Relationship (SAR) Studies

Should the initial screening reveal promising activity in any of the proposed assays, a systematic SAR study would be the logical next step.

Key Areas for Modification:

  • Piperidine Ring Substitution: Introduction of substituents at positions 3, 4, and 5 of the piperidine ring to explore the impact on potency and selectivity.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid moiety with bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate physicochemical properties and target interactions.

  • Isonicotinoyl Ring Substitution: Addition of substituents to the pyridine ring of the isonicotinoyl group to fine-tune electronic properties and binding interactions.

  • Stereochemistry: If the racemic mixture is synthesized, separation and evaluation of the individual enantiomers of piperidine-2-carboxylic acid will be crucial, as biological activity is often stereospecific.

SAR_Strategy Lead Compound Lead Compound Piperidine Substitution Piperidine Substitution Lead Compound->Piperidine Substitution Carboxylic Acid Bioisosteres Carboxylic Acid Bioisosteres Lead Compound->Carboxylic Acid Bioisosteres Isonicotinoyl Substitution Isonicotinoyl Substitution Lead Compound->Isonicotinoyl Substitution Analog Synthesis Analog Synthesis Piperidine Substitution->Analog Synthesis Carboxylic Acid Bioisosteres->Analog Synthesis Isonicotinoyl Substitution->Analog Synthesis Biological Evaluation Biological Evaluation Analog Synthesis->Biological Evaluation SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis Optimized Lead Optimized Lead SAR Analysis->Optimized Lead

Caption: A logical framework for Structure-Activity Relationship (SAR) studies.

Conclusion

1-Isonicotinoylpiperidine-2-carboxylic acid represents a novel chemical entity with significant potential for medicinal chemistry exploration. The protocols and strategies outlined in this guide provide a robust framework for its synthesis, biological evaluation, and future optimization. By systematically investigating its anti-inflammatory, antimicrobial, and neuro-active properties, researchers can unlock the therapeutic potential of this promising scaffold.

References

  • Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. Zeitschrift für Naturforschung C, 67(3-4), pp. 124-132. Available at: [Link]

  • Viegas, C., et al. (2004). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 12(15), pp. 4183-4191. Available at: [Link]

  • Khan, I., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), p. 1569. Available at: [Link]

  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), pp. 790-798. Available at: [Link]

  • Ibrahim, I. T., et al. (2018). Synthesis and Biological Evaluation of Isonicotinic Acid Hydrazide Conjugated with Diethyelenetriaminepentaacetic Acid for Infection Imaging. ResearchGate. Available at: [Link]

  • Zdzienkowska, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), p. 1546. Available at: [Link]

  • Pachuta-Stec, A., et al. (2012). Biological Activity of N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. ResearchGate. Available at: [Link]

  • Vorobiova, A., et al. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Medicinal Chemistry, 15(6), pp. 668-678. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), pp. 4821-4829. Available at: [Link]

  • Early, J. V., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. ACS Infectious Diseases, 7(10), pp. 2893-2900. Available at: [Link]

  • Ortega-Guzman, O., et al. (2010). Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent. Bioorganic & Medicinal Chemistry, 18(16), pp. 6036-6044. Available at: [Link]

  • Malik, M. A., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), p. 1691. Available at: [Link]

  • Moodley, N., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(31), pp. 834-841. Available at: [Link]

  • Bouziane, A., et al. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 29(1), p. 234. Available at: [Link]

  • Boadi, N. O., et al. (2021). Antimicrobial Properties of Metal Piperidine Dithiocarbamate Complexes against Staphylococcus aureus and Candida albicans. Scientific African, 12, e00846. Available at: [Link]

  • Samadi, A., et al. (2010). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), pp. 343-346. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), p. 7056. Available at: [Link]

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(1), p. 123. Available at: [Link]

  • Muthukumar, V., et al. (2014). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science, 4(1), pp. 80-84. Available at: [Link]

  • Sharma, R., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), pp. 1-10. Available at: [Link]

  • Zhao, C., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules, 29(1), p. 124. Available at: [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(23), pp. 3978-3988. Available at: [Link]

  • Gomaa, M. S. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), p. 3173. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. ResearchGate. Available at: [Link]

  • Gecen, B., et al. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 355(12), e2200519. Available at: [Link]

Sources

"1-Isonicotinoylpiperidine-2-carboxylic acid" derivatization for improved potency

Author: BenchChem Technical Support Team. Date: February 2026

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Isonicotinoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isonicotinoylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to build a foundational knowledge for future success.

Troubleshooting Guide: Common Side Reactions & Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of isonicotinoylpiperidine. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and validated solutions.

Question 1: My reaction yield is significantly lower than expected, and I have a major byproduct that is difficult to separate. What is the likely culprit?

Answer:

A common and often frustrating issue in carbodiimide-mediated couplings of isonicotinic acid and piperidine is the formation of a stable, unreactive N-acylurea byproduct.[1][2] This occurs when the O-acylisourea intermediate, formed from the reaction of isonicotinic acid with the carbodiimide (e.g., DCC or EDC), undergoes an intramolecular rearrangement before it can be intercepted by piperidine.[1]

Causality:

Troubleshooting Protocol:

  • Optimize Reagent Addition: Add the carbodiimide coupling agent to a solution of isonicotinic acid and piperidine. This ensures that the piperidine is present to react with the O-acylisourea intermediate as soon as it is formed.

  • Use of Additives: Incorporate coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3] These additives react with the O-acylisourea to form an active ester intermediate that is more stable towards rearrangement but still highly reactive with piperidine.

  • Solvent Selection: Consider using less polar solvents like dichloromethane (DCM) or chloroform, which have been shown to suppress the rearrangement to N-acylurea.[1]

  • Concentration Adjustment: Increasing the concentration of the reactants can favor the bimolecular reaction between the O-acylisourea and piperidine over the unimolecular rearrangement.

Parameter Problematic Condition Recommended Solution
Reagent Addition Carbodiimide added before piperidinePre-mix isonicotinic acid and piperidine
Additives None usedAdd HOBt or OxymaPure (1.1-1.5 equivalents)
Solvent Polar aprotic (e.g., DMF)Less polar (e.g., DCM, Chloroform)
Concentration Dilute reaction mixtureIncrease reactant concentration

Visualizing the N-Acylurea Side Reaction:

G cluster_main Desired Amide Formation Isonicotinic_Acid Isonicotinic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Isonicotinic_Acid->O_acylisourea Carbodiimide Carbodiimide (e.g., EDC, DCC) Isonicotinoylpiperidine Isonicotinoylpiperidine (Desired Product) O_acylisourea->Isonicotinoylpiperidine N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Piperidine Piperidine Urea Urea Byproduct

Caption: Mechanism of N-acylurea formation.

Question 2: My reaction is sluggish, and upon workup, I isolate unreacted isonicotinic acid. What could be the cause?

Answer:

This issue often points to the formation of isonicotinic anhydride. Two molecules of isonicotinic acid can react with a coupling agent to form an anhydride, which is generally less reactive than the O-acylisourea intermediate.[4][5]

Causality:

The O-acylisourea intermediate can react with another molecule of isonicotinic acid instead of piperidine. This is more likely to happen if the concentration of piperidine is low or if piperidine is added too slowly to the reaction mixture. The resulting isonicotinic anhydride can then react with piperidine, but the reaction is often slower.

Troubleshooting Protocol:

  • Control Stoichiometry: Ensure that you are not using a large excess of isonicotinic acid. A 1:1 to 1:1.2 ratio of isonicotinic acid to piperidine is typically recommended.

  • Activation to Acid Chloride: A more robust method to avoid anhydride formation is to first convert isonicotinic acid to isonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and will readily form the amide with piperidine.

  • One-Pot Anhydride Formation and Reaction: If you suspect anhydride formation is occurring, you can attempt to drive the reaction to completion by increasing the reaction time or temperature after the initial mixing of reagents.

Experimental Protocol: Conversion to Isonicotinoyl Chloride

  • In a fume hood, suspend isonicotinic acid (1.0 eq.) in an anhydrous solvent such as DCM or toluene.

  • Add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature or gentle reflux until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude isonicotinoyl chloride in fresh anhydrous DCM and add it dropwise to a solution of piperidine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove triethylamine hydrochloride and any unreacted starting materials.

Visualizing Anhydride Formation:

G Isonicotinic_Acid Isonicotinic Acid (2 eq.) Isonicotinic_Anhydride Isonicotinic Anhydride Isonicotinic_Acid->Isonicotinic_Anhydride + Coupling Agent Coupling_Agent Coupling Agent Isonicotinoylpiperidine Isonicotinoylpiperidine (Desired Product) Isonicotinic_Anhydride->Isonicotinoylpiperidine + Piperidine (slower reaction) Piperidine Piperidine

Sources

Technical Support Center: Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid. Recognizing the nuances and challenges inherent in this synthesis, we have structured this document to provide not just protocols, but a deeper understanding of the reaction dynamics. Our goal is to empower you to troubleshoot effectively, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid is fundamentally an N-acylation reaction. It involves forming an amide bond between the secondary amine of piperidine-2-carboxylic acid (also known as pipecolic acid) and the carbonyl group of an isonicotinoyl moiety. The most common and direct approach is the Schotten-Baumann reaction, which utilizes a highly reactive acylating agent, isonicotinoyl chloride, under basic conditions.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of piperidine-2-carboxylic acid, acting as a nucleophile, attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. The reaction is driven to completion by a base, which serves two critical functions: it neutralizes the hydrogen chloride (HCl) byproduct and ensures the piperidine nitrogen remains deprotonated and thus, nucleophilic.[2][3]

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions Piperidine Piperidine-2-carboxylic acid Product 1-Isonicotinoylpiperidine- 2-carboxylic acid Piperidine->Product + Isonicotinoyl Isonicotinoyl chloride Isonicotinoyl->Product Base Aqueous Base (e.g., NaOH, K2CO3) Solvent Biphasic Solvent (e.g., DCM/Water) Temp 0-5 °C Byproduct HCl (neutralized by base) Product->Byproduct generates

Caption: Overall workflow for the Schotten-Baumann synthesis.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?

A: A low yield is the most frequent challenge and typically points to one of three areas: the quality of the acylating agent, competing side reactions, or suboptimal reaction conditions.

  • Degradation of Isonicotinoyl Chloride: Isonicotinoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[4][5] If the reagent has been improperly stored or is old, it may have partially converted to isonicotinic acid, rendering it ineffective for this reaction. Always use a fresh or properly stored bottle of isonicotinoyl chloride hydrochloride.

  • Competing Hydrolysis During Reaction: The Schotten-Baumann conditions often employ a biphasic system with an aqueous base.[1] This means the isonicotinoyl chloride is simultaneously exposed to your desired nucleophile (the amine) and a competing one (water/hydroxide). If the addition of the acid chloride is too fast or the mixing is poor, hydrolysis can become the dominant reaction pathway, consuming your reagent.

  • Incorrect pH: The piperidine nitrogen must be in its free base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and non-reactive. Conversely, an excessively high pH can increase the rate of hydrolysis of the acid chloride. Maintaining a pH between 10-12 is often optimal.[2]

Q2: My LC-MS/NMR analysis shows a significant amount of isonicotinic acid in my crude product. How can I prevent this?

A: The presence of isonicotinic acid is a direct result of the hydrolysis of isonicotinoyl chloride.[5] This is the most significant side reaction. To mitigate it:

  • Control Temperature: Perform the reaction at a low temperature (0-5 °C). This slows down the rate of all reactions, but it disproportionately reduces the rate of hydrolysis compared to the desired N-acylation.

  • Slow, Sub-surface Addition: Add the isonicotinoyl chloride (dissolved in the organic solvent) slowly to the vigorously stirred biphasic mixture. Adding it below the surface of the aqueous layer can also help ensure it reacts with the amine before it has a chance to hydrolyze.

  • Vigorous Stirring: In a biphasic system, efficient mixing is crucial to maximize the interaction between the reactants in the organic phase and the base in the aqueous phase. Use a high-speed overhead stirrer if possible.

Q3: The reaction seems to stall, with starting material remaining even after several hours. What could be the cause?

A: An incomplete reaction, assuming high-quality reagents, usually points to an issue with the nucleophile's availability or solubility.

  • Insufficient Base: The reaction generates one equivalent of HCl. You need at least two equivalents of base: one to deprotonate the piperidine-2-carboxylic acid starting material and one to neutralize the generated HCl. An excess of base is recommended.

  • Poor Solubility: Piperidine-2-carboxylic acid is a zwitterionic amino acid and may have limited solubility in common organic solvents like dichloromethane (DCM). The reaction effectively occurs at the interface of the two phases. Ensure the aqueous phase is sufficiently concentrated to dissolve the amino acid as its salt.

  • Protonation of the Amine: As the reaction proceeds, HCl is formed. If the base is not present in sufficient quantity or the mixing is poor, localized acidic regions can form, protonating the starting amine and rendering it unreactive.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: Is it better to use isonicotinoyl chloride or isonicotinic acid with a coupling agent?

A: Both methods are viable, but they present different advantages and challenges. The choice depends on the scale of your reaction, available equipment, and tolerance for different types of impurities.

FeatureIsonicotinoyl Chloride (Schotten-Baumann)Isonicotinic Acid + Coupling Agent (e.g., EDC, DCC)
Reactivity Very high; reaction is fast.Moderate; reaction requires activation and longer times.
Primary Side Reaction Hydrolysis of the acid chloride to isonicotinic acid.[5]Formation of stable, hard-to-remove byproducts (e.g., DCU for DCC).
Workup Simple acid-base extraction is usually sufficient.Often requires chromatography to remove coupling byproducts.
Reagent Handling Moisture-sensitive; corrosive.[4]Coupling agents can be toxic or allergenic.
Recommendation Excellent for robust, large-scale synthesis where cost and speed are critical.Better for small-scale or discovery chemistry where avoiding harsh conditions is prioritized.

Q: How do I choose the right base and solvent?

A: For the classic Schotten-Baumann reaction, a biphasic system of water and a non-polar organic solvent like Dichloromethane (DCM) or Diethyl Ether is standard.[1][6] An inorganic base like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) is dissolved in the aqueous phase. This setup is effective because the product and starting materials remain primarily in the organic phase while the base neutralizes the acid in the aqueous phase. Alternatively, a single-phase system using an anhydrous organic solvent (like DCM or THF) with an organic base (like Triethylamine or Pyridine) can be used. This avoids the issue of water-induced hydrolysis but requires careful drying of all reagents and solvents.

Q: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material (piperidine-2-carboxylic acid) and the product. A typical system might be DCM:Methanol with a small amount of acetic acid. The starting material is highly polar and should have a low Rf, while the less polar product will have a higher Rf. Staining with ninhydrin can also be useful, as it will stain the primary/secondary amine of the starting material but not the amide product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7]

Troubleshooting Logic Flow

G Start Synthesis Issue Detected LowYield Low Yield? Start->LowYield IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Yes Impurity Isonicotinic Acid Impurity? LowYield->Impurity No IncompleteRxn->Impurity No OptimizeConditions Optimize Conditions: - Increase Base Stoichiometry - Improve Stirring Rate - Check Reactant Solubility IncompleteRxn->OptimizeConditions Yes CheckReagent Verify Isonicotinoyl Chloride Quality & Age Impurity->CheckReagent No RefineTechnique Refine Technique: - Lower Temperature (0-5 °C) - Slow, Sub-surface Addition - Ensure Vigorous Mixing Impurity->RefineTechnique Yes End Problem Resolved CheckReagent->End OptimizeConditions->End RefineTechnique->End

Caption: A logical flow for troubleshooting common synthesis issues.

Section 4: Optimized Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Isonicotinoyl chloride and thionyl chloride are corrosive and react violently with water.

Protocol 1: Preparation of Isonicotinoyl Chloride Hydrochloride

This protocol is for generating the acylating agent from isonicotinic acid. If you are using commercially available isonicotinoyl chloride hydrochloride, you may skip this step.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add isonicotinic acid (1.0 eq).

  • In a fume hood, carefully add thionyl chloride (SOCl₂) (2.5 - 3.0 eq) to the flask at room temperature.[8]

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction should become a clear solution.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is isonicotinoyl chloride hydrochloride. It can be washed with a dry, non-polar solvent like hexane or diethyl ether to remove residual impurities and then dried under vacuum. Use this reagent immediately for the best results.

Protocol 2: Optimized Schotten-Baumann Synthesis
  • Dissolve piperidine-2-carboxylic acid (1.0 eq) in a 2M aqueous solution of sodium hydroxide (2.2 eq) in an appropriately sized flask.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add dichloromethane (DCM) to the flask to create a biphasic system (a 1:1 volume ratio with the aqueous solution is a good starting point).

  • Begin vigorous stirring.

  • Dissolve isonicotinoyl chloride hydrochloride (1.05 eq) in a minimal amount of dry DCM.

  • Add the isonicotinoyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Protocol 3: Workup and Purification
  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with 1M HCl to remove any unreacted organic bases (if used) and then with brine.

  • Extract the aqueous layer with DCM (2x) to recover any dissolved product. Combine all organic layers.

  • To isolate the product, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous basic layer, leaving neutral impurities behind.

  • Wash the bicarbonate layer with DCM one more time to remove any trapped organic impurities.

  • Cool the aqueous bicarbonate layer in an ice bath and slowly acidify it with concentrated HCl to a pH of ~3-4.

  • The product, 1-Isonicotinoylpiperidine-2-carboxylic acid, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the final product. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids - MDPI. [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - Bulletin of the Karaganda university. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC - PubMed Central. [Link]

  • N-Acylation in Combinatorial Chemistry - ResearchGate. [Link]

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • Optimization of Carboxylic Acid for the One-Pot Direct Reductive Acylation of Aldehydes - ResearchGate. [Link]

  • Isonipecotic acid hydrochloride - SIELC Technologies. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - Frontiers. [Link]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source - ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • Process for preparing isonicotinic acid - Google P
  • Schotten–Baumann reaction - Grokipedia. [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

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  • Synthesis of isonicotinoyl chloride - PrepChem.com. [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - Bulletin of the Karaganda university. [Link]

  • DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES - Journal of Biological Chemistry. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. [Link]

  • Schotten Baumann Reaction Mechanism - SATHEE. [Link]

  • Hydrolysis of an acid chloride - YouTube. [Link]

  • Enzymatic general acid/base catalysis & which amino acids acting can act as general acids/bases - YouTube. [Link]

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"1-Isonicotinoylpiperidine-2-carboxylic acid" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this N-acylation reaction. Our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction conditions for yield, purity, and reproducibility.

The synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid involves the acylation of the secondary amine of piperidine-2-carboxylic acid (also known as pipecolic acid) with an activated form of isonicotinic acid (pyridine-4-carboxylic acid). While seemingly straightforward, this reaction presents several challenges inherent to amino acid chemistry, including the need for chemoselectivity, potential for racemization, and difficulties in purification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low or the reaction has stalled. What are the primary causes?

Low yields are the most common issue and can stem from multiple factors. A systematic approach is crucial for diagnosis.

  • Inefficient Carboxylic Acid Activation: Isonicotinic acid will not react directly with the piperidine amine. It requires activation. If using coupling agents like DCC or EDC/HOBt, they may have degraded due to improper storage (moisture sensitivity). If you prepared an isonicotinoyl chloride intermediate, it may have hydrolyzed back to the carboxylic acid before use.

    • Solution: Always use freshly opened or properly stored coupling agents. For the acid chloride method, ensure rigorously anhydrous conditions and use the intermediate immediately after its formation.

  • Incorrect Stoichiometry or Base: The reaction requires a base to neutralize the HCl or other acidic byproducts generated during the acylation. An insufficient amount of base can halt the reaction. Conversely, using a strong, nucleophilic base can lead to unwanted side reactions.

    • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive substrates where racemization is a concern, a milder base like N-methylmorpholine (NMM) is recommended.

  • Suboptimal Temperature: Acylation reactions are often performed at 0 °C and allowed to warm to room temperature. If the temperature is too low, the reaction rate may be impractically slow, especially with sterically hindered substrates.[1]

    • Solution: Monitor the reaction by TLC or LC-MS. If no progress is observed after several hours at room temperature, consider gently heating the reaction to 40-50 °C.

  • Poor Solubility: One or more of your starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Ensure all reagents are fully dissolved before proceeding. Piperidine-2-carboxylic acid can have poor solubility in common aprotic solvents like DCM. Consider using a more polar aprotic solvent like DMF or NMP, or a solvent mixture.

Q2: My final product is impure, with multiple spots on the TLC. What are these byproducts and how can I avoid them?

Impurity profiles can reveal much about what is going wrong in the reaction.

  • Unreacted Starting Materials: The most common "impurities." This points to issues covered in Q1 (incomplete reaction).

  • N,N'-dicyclohexylurea (DCU): If you are using dicyclohexylcarbodiimide (DCC) as a coupling agent, this urea byproduct is formed. DCU has low solubility in many organic solvents and can often be removed by filtration, but some may remain in the solution.

    • Solution: Filter the crude reaction mixture thoroughly. DCU is less soluble in dichloromethane (DCM) or diethyl ether. You can often precipitate the majority of it by concentrating the reaction mixture and adding one of these solvents.

  • Epimerization/Racemization: The chiral center at the C2 position of the piperidine ring is alpha to a carboxylic acid, making it susceptible to epimerization under basic conditions.[1]

    • Solution: Avoid strong bases and high temperatures. Perform the reaction at 0 °C and use milder bases like N-methylmorpholine. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is known to suppress racemization.

  • Reaction with Solvent: Highly reactive acylating agents, like isonicotinoyl chloride, can potentially react with nucleophilic solvents.

    • Solution: Always use inert, aprotic solvents such as DCM, THF, or DMF for these reactions.[1]

Q3: The purification of my final product is challenging. What is the best approach?

The product, containing both a basic pyridine nitrogen and an acidic carboxylic acid, is zwitterionic. This can make purification by traditional silica gel chromatography difficult.

  • Aqueous Workup: A carefully planned liquid-liquid extraction is the first and most critical step.

    • After the reaction is complete, perform an acidic wash (e.g., with 1M HCl or saturated NH₄Cl) to remove the excess amine base (like TEA or DIPEA).

    • Follow with a basic wash (e.g., with saturated NaHCO₃ solution) to remove unreacted isonicotinic acid and acidic byproducts from coupling agents (like HOBt).

    • Your product may partition into either the organic or aqueous layer, or be stuck at the interface, depending on the pH. It is crucial to test both layers by TLC or LC-MS before discarding anything. Adjusting the pH of the aqueous layer to the isoelectric point of the product can often cause it to precipitate, at which point it can be collected by filtration.

  • Chromatography:

    • Normal Phase: Standard silica gel chromatography can be problematic due to the product's polarity. Streaking is common. You may have success using a mobile phase containing a small amount of acetic acid or triethylamine to suppress ionization on the silica surface. A typical eluent system might be DCM/Methanol with 0.5% acetic acid.

    • Reverse Phase: Reverse-phase chromatography (C18 silica) is often a better choice for polar, zwitterionic compounds. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/ether) can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to activate the isonicotinic acid?

There are two primary methods, each with advantages and disadvantages. The choice depends on the scale of your reaction and the sensitivity of your substrates.

Activation MethodProcedureProsCons
Acid Chloride Formation React isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM.Highly reactive, drives reaction to completion quickly. Inexpensive reagents.Requires strictly anhydrous conditions. Generates corrosive HCl gas. The intermediate is moisture-sensitive and should be used immediately. Potential for side reactions.
Peptide Coupling Agents Mix isonicotinic acid, piperidine-2-carboxylic acid, a coupling agent (e.g., EDC, DCC, HATU), and a base in a solvent like DCM or DMF.Milder conditions, reducing risk of racemization.[2] High yields and cleaner reactions. One-pot procedure is convenient.More expensive reagents. Byproducts (e.g., DCU from DCC) can complicate workup.[2]

For most lab-scale syntheses, especially when chirality needs to be preserved, using modern peptide coupling agents is the recommended and more reliable approach.

Q2: Do I need to protect the carboxylic acid on the piperidine-2-carboxylic acid starting material?

In many cases, protection is not strictly necessary if you are careful with your reaction setup. The secondary amine on the piperidine ring is significantly more nucleophilic than the carboxylate anion, especially after the carboxylic acid is deprotonated by the base in the reaction mixture.

However, protection can simplify the reaction and purification.

  • When to Protect: If you are observing low yields due to side reactions or if you are using a highly reactive acylating agent (like isonicotinoyl chloride), protecting the carboxylic acid as a methyl or ethyl ester is a good strategy.

  • How to Protect: A simple Fischer esterification (refluxing in methanol or ethanol with a catalytic amount of strong acid like H₂SO₄) is effective.[2]

  • Deprotection: After the acylation is complete, the ester can be easily hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/water mixture.

Q3: How should I monitor the reaction's progress?

Regularly monitoring the reaction is key to achieving optimal results and knowing when the reaction is complete.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a mobile phase that gives good separation between your starting materials and the product (e.g., 10-20% Methanol in DCM). You can visualize the spots using UV light (for the pyridine ring) and/or a potassium permanganate stain (which reacts with the piperidine amine). The disappearance of the limiting reagent (usually the piperidine derivative) indicates the reaction is complete.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It will not only show the disappearance of starting materials and the appearance of the product but also confirm the mass of the product peak, giving you confidence that you are forming the correct compound.

Key Experimental Protocols

Below is a reliable, field-proven protocol for the synthesis using a common peptide coupling agent.

Protocol: Synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid via EDC/HOBt Coupling

This protocol is based on standard procedures for N-acylation of amino acids.[2]

Materials:

  • Piperidine-2-carboxylic acid (1.0 equiv)

  • Isonicotinic acid (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-2-carboxylic acid (1.0 equiv), isonicotinic acid (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DCM (or DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA or TEA (3.0 equiv) to the mixture and stir for 10 minutes. The mixture should become a clear solution.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Check for the consumption of the starting materials using TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash chromatography on silica gel (e.g., using a gradient of 0-20% methanol in DCM) or by reverse-phase HPLC to obtain the pure product.

Visualizations & Diagrams

General Synthesis Workflow

reagents Combine Starting Materials: - Piperidine-2-carboxylic acid - Isonicotinic acid - Coupling Agent (EDC/HOBt) - Base (DIPEA) dissolve Dissolve in Anhydrous Solvent (DCM or DMF) reagents->dissolve react React at 0°C to RT (Monitor by TLC/LC-MS) dissolve->react workup Aqueous Workup (Acidic & Basic Washes) react->workup purify Purification (Chromatography or Crystallization) workup->purify product Pure 1-Isonicotinoyl- piperidine-2-carboxylic acid purify->product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

start Problem: Low Yield check_sm Starting Materials (SM) Consumed on TLC/LC-MS? start->check_sm sm_not_consumed Reaction Incomplete check_sm->sm_not_consumed No sm_consumed SM Consumed, Low Product check_sm->sm_consumed Yes cause1 Check Coupling Agent Activity (Use fresh bottle) sm_not_consumed->cause1 cause2 Check Base Stoichiometry (Add more base) sm_not_consumed->cause2 cause3 Increase Temperature/Time (Heat to 40°C) sm_not_consumed->cause3 cause4 Product Lost During Workup? (Check aqueous layers) sm_consumed->cause4 cause5 Side Reaction Occurred? (Analyze byproducts by MS) sm_consumed->cause5 cause6 Product Degradation? (Check stability under workup conditions) sm_consumed->cause6

Caption: Decision tree for diagnosing the cause of low reaction yields.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. (2020). Bulletin of the Karaganda University. [Link]

  • US2748137A - Process for preparing isonicotinic acid.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Biomolecules. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. [Link]

  • Isonicotinic acid - Wikipedia. Wikipedia. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). DigitalCommons@TMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. (2015). Journal of Pharmaceutical and Scientific Innovation. [Link]

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Validation & Comparative

A Tale of Two Molecules: A Comparative Analysis of Isonicotinic Acid and the Prolyl-4-Hydroxylase Inhibitor Candidate, 1-Isonicotinoylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of structurally related molecules often unveils divergent biological activities and therapeutic potentials. This guide provides an in-depth, objective comparison between the well-established pharmacophore, isonicotinic acid, and a structurally related yet distinct molecule, 1-Isonicotinoylpiperidine-2-carboxylic acid. While isonicotinic acid and its derivatives have a long history of therapeutic use, particularly as antimicrobial and anti-inflammatory agents, the therapeutic potential of 1-Isonicotinoylpiperidine-2-carboxylic acid remains largely uncharted. This guide will delve into the known activities of isonicotinic acid and, based on compelling structural similarities to known enzyme inhibitors, propose a potential mechanism of action for 1-Isonicotinoylpiperidine-2-carboxylic acid as a prolyl-4-hydroxylase inhibitor. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between chemical structure and biological function.

Introduction to the Contenders: A Structural Overview

Isonicotinic acid, or pyridine-4-carboxylic acid, is a simple heterocyclic organic compound. Its rigid, aromatic pyridine ring and acidic carboxyl group are key to its biological interactions. The isonicotinoyl moiety, derived from isonicotinic acid, is a critical component in several established drugs, including the anti-tuberculosis agent isoniazid.[1][2][3]

In contrast, 1-Isonicotinoylpiperidine-2-carboxylic acid is a more complex molecule. It features the isonicotinoyl group amide-linked to the nitrogen of a piperidine-2-carboxylic acid (pipecolic acid) scaffold. This structural modification introduces chirality, flexibility in the piperidine ring, and a different spatial arrangement of the carboxylic acid group relative to the pyridine ring. This seemingly subtle change has profound implications for its potential biological targets and activity.

The Established Virtuoso: Isonicotinic Acid's Multifaceted Biological Profile

The pyridine carboxylic acid scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[4] Isonicotinic acid itself and its derivatives have been extensively studied and have demonstrated significant therapeutic potential in several areas.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have shown potent anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5] This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.

Antimicrobial Activity

The most renowned application of an isonicotinic acid derivative is in the treatment of tuberculosis. Isoniazid (isonicotinic acid hydrazide) is a first-line drug that inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[3] The isonicotinoyl moiety is crucial for this activity. The structure-activity relationship of isoniazid derivatives has been extensively studied to develop new agents against resistant strains.[1][6]

The Rising Star: 1-Isonicotinoylpiperidine-2-carboxylic acid as a Potential Prolyl-4-Hydroxylase Inhibitor

Direct experimental data on the biological activity of 1-Isonicotinoylpiperidine-2-carboxylic acid is scarce in publicly available literature. However, its structure bears a striking resemblance to a class of molecules known as prolyl-4-hydroxylase (P4H) inhibitors. This structural analogy allows us to infer a plausible and exciting mechanism of action for this compound.

The Hypoxia-Inducible Factor (HIF) Pathway: A Key Regulator of Cellular Oxygen Response

Hypoxia-inducible factors (HIFs) are transcription factors that play a critical role in the cellular response to low oxygen levels (hypoxia).[7] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl-4-hydroxylase domain enzymes (PHDs).[8] This hydroxylation marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. In hypoxic conditions, PHDs are inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of a wide range of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[9][10]

Prolyl-4-Hydroxylase Inhibition: A Therapeutic Strategy

Inhibitors of PHDs can mimic a hypoxic response by stabilizing HIF-α even under normoxic conditions.[11][12] This has significant therapeutic implications, particularly for the treatment of anemia associated with chronic kidney disease, where HIF stabilization can lead to the production of endogenous erythropoietin.[13][14]

Structural Rationale for 1-Isonicotinoylpiperidine-2-carboxylic acid as a P4H Inhibitor

Many known P4H inhibitors are 2-oxoglutarate (2-OG) mimetics, as 2-OG is a crucial co-substrate for the enzyme.[11][15] These inhibitors typically possess a bidentate metal-chelating motif and a carboxylic acid group that interacts with key residues in the active site of the enzyme.[11] 1-Isonicotinoylpiperidine-2-carboxylic acid possesses these key structural features:

  • Metal-Chelating Motif: The nitrogen atom of the pyridine ring and the adjacent carbonyl oxygen of the amide bond can act as a bidentate chelator for the Fe(II) ion in the active site of P4H.

  • Carboxylic Acid: The carboxylic acid group at the 2-position of the piperidine ring can interact with basic residues in the active site, mimicking the binding of 2-OG.

The piperidine ring also provides a scaffold that can be further modified to enhance potency and selectivity.

Comparative Performance: A Hypothetical and Experimental Outlook

Given the distinct known and inferred activities, a direct performance comparison is multifaceted. The following table summarizes the likely differences in their biological activities.

FeatureIsonicotinic Acid1-Isonicotinoylpiperidine-2-carboxylic acid (Inferred)
Primary Biological Activity Anti-inflammatory, AntimicrobialProlyl-4-Hydroxylase Inhibition, HIF Stabilization
Mechanism of Action COX-2 Inhibition (in some derivatives), Mycolic Acid Synthesis Inhibition (Isoniazid)Competitive inhibition of Prolyl-4-Hydroxylase
Therapeutic Potential Treatment of inflammation, TuberculosisTreatment of anemia, Ischemic diseases
Key Structural Features Pyridine ring, Carboxylic acid at position 4Isonicotinoyl moiety, Piperidine-2-carboxylic acid scaffold

Experimental Protocols for Activity Assessment

To validate the inferred activity of 1-Isonicotinoylpiperidine-2-carboxylic acid and to provide a basis for direct comparison with isonicotinic acid, the following experimental protocols are recommended.

Prolyl-4-Hydroxylase (PHD) Inhibition Assay

This assay directly measures the enzymatic activity of PHDs in the presence of the test compound.

Principle: The assay measures the hydroxylation of a synthetic peptide substrate corresponding to a portion of HIF-1α. The hydroxylation can be detected using various methods, such as mass spectrometry or antibody-based detection of the hydroxylated product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM Ascorbate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O).

    • 2-Oxoglutarate solution.

    • Test compound (1-Isonicotinoylpiperidine-2-carboxylic acid) and positive control (e.g., DMOG) at various concentrations.

  • Assay Procedure:

    • Add PHD2 enzyme, HIF-1α peptide substrate, and assay buffer to a microplate well.

    • Add the test compound or control.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or acid).

  • Detection:

    • Analyze the reaction mixture by LC-MS to quantify the hydroxylated peptide product.

    • Alternatively, use an ELISA-based method with an antibody specific for the hydroxylated HIF-1α peptide.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

HIF-1α Stabilization Assay in Cell Culture

This assay determines the ability of the test compound to stabilize HIF-1α in a cellular context.

Principle: Cells are treated with the test compound, and the levels of HIF-1α protein are measured by Western blotting or ELISA.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa, Hep3B, or U2OS) in appropriate media.

  • Compound Treatment:

    • Treat the cells with various concentrations of 1-Isonicotinoylpiperidine-2-carboxylic acid or a positive control (e.g., CoCl₂ or DMOG) for a specific duration (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • ELISA:

    • Use a commercially available HIF-1α ELISA kit to quantify the levels of HIF-1α in the cell lysates.[16]

  • Data Analysis:

    • Quantify the band intensities from the Western blot or the absorbance values from the ELISA.

    • Determine the concentration-dependent effect of the compound on HIF-1α stabilization.

Anti-inflammatory Activity Assay (COX-2 Inhibition)

This assay is relevant for assessing the known activity of isonicotinic acid derivatives.

Principle: The assay measures the inhibition of the COX-2 enzyme, which converts arachidonic acid to prostaglandin H₂.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid substrate.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).

    • Test compound (isonicotinic acid derivative) and positive control (e.g., celecoxib) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or control in the assay buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period.

    • Stop the reaction.

  • Detection:

    • Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

Visualizing the Pathways and Workflows

The HIF-1α Degradation Pathway

Caption: The HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.

Experimental Workflow for HIF-1α Stabilization Assay

Workflow start Start: Cell Culture treatment Treat cells with 1-Isonicotinoylpiperidine-2-carboxylic acid start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-HIF-1α & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Quantify HIF-1α levels detection->analysis end End: Determine Effect on HIF-1α Stabilization analysis->end

Caption: Workflow for assessing HIF-1α stabilization in cultured cells.

Conclusion and Future Directions

This guide has provided a comparative analysis of isonicotinic acid and 1-Isonicotinoylpiperidine-2-carboxylic acid. While isonicotinic acid is a well-characterized molecule with established anti-inflammatory and antimicrobial activities, 1-Isonicotinoylpiperidine-2-carboxylic acid represents an exciting new avenue of research as a potential prolyl-4-hydroxylase inhibitor. The structural rationale for this inferred activity is strong, and the experimental protocols outlined here provide a clear path for its validation.

Future research should focus on the synthesis and in vitro and in vivo characterization of 1-Isonicotinoylpiperidine-2-carboxylic acid to confirm its activity as a PHD inhibitor and to assess its therapeutic potential for diseases such as anemia. Further structure-activity relationship studies could also lead to the development of even more potent and selective inhibitors based on this novel scaffold. The journey from structural inference to a potential new therapeutic is a long but rewarding one, and 1-Isonicotinoylpiperidine-2-carboxylic acid is a promising candidate to embark on this journey.

References

  • Yaqoob, M., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1438. [Link]

  • Myllyharju, J., & Kivirikko, K. I. (2004). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Annals of Medicine, 36(5), 398-406. [Link]

  • Nagashio, Y., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(11), 6049. [Link]

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  • Singh, N., et al. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current Drug Targets, 14(4), 434-451. [Link]

  • Singh, N., et al. (2013). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current Drug Targets, 14(4), 434-451. [Link]

  • Fogle, E. J., & T-S, A. L. (2017). Understanding How Prolyl-4-hydroxylase Structure Steers a Ferryl Oxidant toward Scission of a Strong C–H Bond. Journal of the American Chemical Society, 139(27), 9246–9257. [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470. [Link]

  • Xia, X., et al. (2023). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. Journal of Translational Medicine, 21(1), 1-20. [Link]

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  • Al-Salem, H. S., et al. (2018). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie, 351(1-2), 1700257. [Link]

  • Pérez-García, F., et al. (2017). Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. Frontiers in Microbiology, 8, 1193. [Link]

  • Macdougall, I. C. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Current Opinion in Nephrology and Hypertension, 31(5), 399-405. [Link]

  • Zhong, H., et al. (2018). The role of hypoxia-inducible factor stabilizers in the treatment of anemia in patients with chronic kidney disease. International Journal of Nephrology and Renovascular Disease, 11, 229-240. [Link]

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Comparative Efficacy Analysis of 1-Isonicotinoylpiperidine-2-carboxylic Acid and Known Prolyl-4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Promise of Prolyl-4-Hydroxylase Inhibition

The prolyl-4-hydroxylase domain (PHD) enzymes are a family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases that play a critical role in cellular oxygen sensing.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master transcriptional regulator. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor and subsequent proteasomal degradation.[2] In hypoxic conditions, the lack of oxygen as a substrate limits PHD activity, leading to the stabilization of HIF-1α.[3] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[1][3]

Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-1α and the subsequent upregulation of therapeutic genes, most notably erythropoietin (EPO). This has led to the development of a new class of oral medications for the treatment of anemia associated with chronic kidney disease (CKD), known as HIF-PH inhibitors.[4]

This guide presents a comparative analysis of the putative PHD inhibitor, 1-Isonicotinoylpiperidine-2-carboxylic acid , against a panel of well-characterized PHD inhibitors. Due to the limited publicly available data on 1-Isonicotinoylpiperidine-2-carboxylic acid, this guide will proceed under the scientifically informed hypothesis that its structure, featuring a pyridine carboxylic acid moiety, is designed to target the 2-oxoglutarate binding site of PHD enzymes. We will compare its theoretical efficacy profile with established clinical and pre-clinical inhibitors to provide a framework for its potential evaluation.

The HIF-1α Signaling Pathway: A Target for Therapeutic Intervention

The regulation of HIF-1α by PHD enzymes is a tightly controlled process central to cellular adaptation to varying oxygen availability. Understanding this pathway is crucial for appreciating the mechanism of action of PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition O2 Oxygen PHD PHD Enzymes O2->PHD Co-substrate HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylation (p-OH) HIF1a_normoxia->PHD Substrate VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stable) Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF_complex HIF-1α/β Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Nucleus->HIF_complex EPO_Gene EPO Gene Transcription HRE->EPO_Gene PHI PHD Inhibitor (e.g., 1-Isonicotinoylpiperidine- 2-carboxylic acid) PHI->PHD Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Comparative Efficacy of Known PHD Inhibitors

The efficacy of a PHD inhibitor is determined by several factors, including its potency against the different PHD isoforms (PHD1, PHD2, and PHD3), its selectivity, and its cellular activity. Below is a comparison of several key inhibitors.

CompoundTypePHD1 IC50 (µM)PHD2 IC50 (µM)PHD3 IC50 (µM)Key Characteristics
Roxadustat (FG-4592) Clinical (Approved)1.00.41.1The first HIF-PHI to be marketed, showing efficacy in treating anemia in CKD patients.[4][5]
Daprodustat (GSK1278863) Clinical (Approved)0.0460.0230.028Another approved HIF-PHI for renal anemia.[4]
Vadadustat (AKB-6548) Clinical (Approved)~20~1~10Demonstrates a degree of selectivity for PHD2.[4]
Ethyl 3,4-dihydroxybenzoate (EDHB) Pre-clinical Tool231219A commonly used, but less potent and non-selective research compound.[6] It can cause off-target effects related to iron chelation.[6]
1-Isonicotinoylpiperidine-2-carboxylic acid Putative Inhibitor TBD TBD TBD Hypothesized to be a competitive inhibitor with respect to 2-oxoglutarate.

TBD: To Be Determined

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of a novel compound like 1-Isonicotinoylpiperidine-2-carboxylic acid, a standardized workflow of in vitro and cell-based assays is essential.

Experimental Workflow for PHD Inhibitor Characterization

Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays start Test Compound (1-Isonicotinoylpiperidine- 2-carboxylic acid) assay PHD2 Enzyme Inhibition Assay start->assay ic50 Determine IC50 assay->ic50 cell_culture Cell Culture (e.g., HEK293, Hep3B) ic50->cell_culture Proceed if potent treatment Treat cells with Test Compound cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for HIF-1α Stabilization lysis->western

Caption: A streamlined workflow for the initial characterization of a putative PHD inhibitor.

Protocol 1: In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the inhibition of PHD2 enzymatic activity.

Principle: This assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated HIF-1α peptide substrate is hydroxylated by recombinant PHD2. A europium-labeled anti-hydroxylation antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. If the peptide is hydroxylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent hydroxylation, leading to a loss of the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-Isonicotinoylpiperidine-2-carboxylic acid in DMSO, followed by a further dilution in assay buffer.

  • Reaction Mixture: In a 384-well plate, add recombinant human PHD2 enzyme, the biotinylated HIF-1α peptide substrate, and the co-substrates (FeSO4, 2-oxoglutarate, and ascorbate).

  • Initiation: Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-APC.

  • Reading: After a further incubation period, read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.

Principle: Cells are treated with the test compound, which should inhibit endogenous PHD activity and lead to the accumulation of HIF-1α protein. The relative amount of stabilized HIF-1α is then quantified by Western blotting.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or Hep3B) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with increasing concentrations of 1-Isonicotinoylpiperidine-2-carboxylic acid for a set time (e.g., 4-6 hours). Include a positive control (e.g., Daprodustat) and a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for HIF-1α. Also, probe with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control to determine the fold-increase in HIF-1α stabilization relative to the vehicle control.

Discussion and Future Directions

The structural features of 1-Isonicotinoylpiperidine-2-carboxylic acid suggest its potential as a novel PHD inhibitor. The isonicotinoyl group could chelate the active site iron and mimic the binding of the co-substrate 2-oxoglutarate, a common mechanism among small molecule PHD inhibitors.[7] The piperidine-2-carboxylic acid scaffold may provide specific interactions within the active site, influencing potency and isoform selectivity.

To validate this hypothesis, the experimental protocols outlined above are crucial first steps. The in vitro PHD2 assay will provide a direct measure of its inhibitory potency (IC50), which can be benchmarked against the values in the comparative table. Subsequent testing against PHD1 and PHD3 isoforms will be necessary to establish its selectivity profile. A preference for PHD2 is often considered desirable, as PHD2 is the primary regulator of HIF-1α in most tissues.[8]

The cell-based HIF-1α stabilization assay will confirm that the compound is cell-permeable and active in a physiological context. A dose-dependent increase in HIF-1α levels would be strong evidence of on-target activity.

Should 1-Isonicotinoylpiperidine-2-carboxylic acid demonstrate promising in vitro and cellular efficacy, further studies would be warranted. These would include evaluating its effect on downstream gene expression (e.g., EPO, VEGFA) via qPCR, assessing its pharmacokinetic properties, and ultimately testing its in vivo efficacy in animal models of anemia.

Conclusion

While direct experimental data for 1-Isonicotinoylpiperidine-2-carboxylic acid is not yet widely available, its chemical structure provides a strong rationale for its investigation as a prolyl-4-hydroxylase inhibitor. By following a systematic evaluation process, from in vitro enzyme kinetics to cell-based target engagement and in vivo efficacy models, its therapeutic potential can be thoroughly assessed. This guide provides the foundational framework and comparative context for researchers to embark on the comprehensive evaluation of this and other novel PHD inhibitors.

References

  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2023). YouTube.
  • Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. PMC.
  • Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. PubMed Central.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. PMC - NIH.
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A Researcher's Guide to Profiling the Selectivity of 1-Isonicotinoylpiperidine-2-carboxylic acid: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the therapeutic efficacy of a small molecule is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity profile of "1-Isonicotinoylpiperidine-2-carboxylic acid." While direct studies on this specific molecule are not extensively published, its structural backbone as a pyridine carboxylic acid derivative places it in a class of compounds known for a wide array of biological activities, making a thorough selectivity assessment paramount.[1][2]

This document is not a rigid protocol but a strategic guide. It will delve into the rationale behind experimental choices, provide detailed methodologies for robust cross-reactivity screening, and offer a blueprint for data interpretation and presentation, empowering you to build a comprehensive and reliable selectivity profile for your compound of interest.

The Rationale for Cross-Reactivity Profiling: Understanding the Landscape of Pyridine Carboxylic Acid Derivatives

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of conditions, from tuberculosis and cancer to cardiovascular and inflammatory diseases.[2][3] Derivatives of isonicotinic acid, a pyridine-4-carboxylic acid, have shown inhibitory activity against various enzymes and receptors.[1] This known polypharmacology within the chemical family underscores the critical need to assess the selectivity of any new analogue, such as 1-Isonicotinoylpiperidine-2-carboxylic acid.

Potential off-target liabilities could include, but are not limited to:

  • Enzymes: Dihydroorotate dehydrogenase (DHODH), kynurenine 3-monooxygenase (KMO), cyclooxygenases (COX-1 and COX-2), and various kinases.[1]

  • Ion Channels: Transient receptor potential cation channel subfamily C member 6 (TRPC6).[1]

  • Receptors: As a heterocyclic scaffold, interactions with a broad range of receptors cannot be discounted without empirical evidence.

A systematic investigation into the cross-reactivity of 1-Isonicotinoylpiperidine-2-carboxylic acid is therefore not just a matter of due diligence but a crucial step in understanding its therapeutic potential and safety profile.

A Multi-pronged Approach to Selectivity Profiling: Experimental Strategy

A robust assessment of cross-reactivity relies on a combination of in vitro biochemical and cell-based assays. This multi-layered approach provides a more complete picture of a compound's interaction profile, from direct target engagement to its effects within a complex cellular environment.

Our proposed workflow for evaluating the selectivity of 1-Isonicotinoylpiperidine-2-carboxylic acid is as follows:

experimental_workflow cluster_phase1 Phase 1: Broad Spectrum Screening cluster_phase2 Phase 2: Dose-Response Validation cluster_phase3 Phase 3: Cellular Target Engagement P1_Kinase Broad Kinase Panel Screen (e.g., 400+ kinases) P2_Biochem Biochemical IC50 Determination (for primary target and identified hits) P1_Kinase->P2_Biochem Hits Identified P1_Receptor Receptor Binding Panel (e.g., SafetyScreen44™) P2_Binding Radioligand Binding Assays (Kd/Ki) (for receptor hits) P1_Receptor->P2_Binding Hits Identified P3_CETSA Cellular Thermal Shift Assay (CETSA) (on primary target and key off-targets) P2_Biochem->P3_CETSA Potent Hits Confirmed P2_Binding->P3_CETSA Potent Hits Confirmed

Caption: A three-phase experimental workflow for comprehensive cross-reactivity profiling.

Methodologies and Data Interpretation

Phase 1: Broad Spectrum Screening

The initial step is to cast a wide net to identify potential off-targets from major drug target families.

Given the prevalence of kinases as off-targets for small molecules, a broad panel screen is essential.[4]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

  • Compound Preparation: Prepare a stock solution of 1-Isonicotinoylpiperidine-2-carboxylic acid in 100% DMSO. A standard screening concentration is 10 µM.

  • Assay Plate Setup: In a 96-well plate, add the kinase, buffer, ATP ([γ-³³P]-ATP), and the specific peptide or protein substrate.

  • Compound Addition: Add the test compound or vehicle control (DMSO) to the appropriate wells. Include a known inhibitor for each kinase as a positive control.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation: Kinase Panel Screen Results

Kinase Target% Inhibition at 10 µM
Primary Target X95%
Kinase A78%
Kinase B52%
Kinase C15%
... (400+ others)<10%

Hypothetical data for illustrative purposes.

A common threshold for a "hit" in such screens is >50% inhibition. All identified hits should be pursued for dose-response validation.

To assess interactions with other major target classes like GPCRs, ion channels, and transporters, a broad receptor binding panel is employed.[6]

Experimental Protocol: Radioligand Binding Assay

  • Receptor Preparation: Use cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a multi-well filter plate, combine the receptor preparation, a specific radiolabeled ligand, and the test compound (e.g., at 10 µM) or vehicle.[7]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from free radioligand by vacuum filtration. The filter retains the receptor-ligand complex.

  • Washing: Quickly wash the filters to remove non-specifically bound radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of displacement of the radioligand by the test compound.

Data Presentation: Receptor Binding Panel Results

Receptor/Transporter/Ion Channel% Displacement at 10 µM
Adrenergic Receptor α2A65%
Dopamine Transporter58%
hERG Channel25%
... (40+ others)<20%

Hypothetical data for illustrative purposes.

Hits (typically >50% displacement) from this screen will also proceed to the next phase for confirmation and potency determination.

Phase 2: Dose-Response Validation

For all hits identified in Phase 1, the next crucial step is to determine their potency (IC50 for enzymes, Ki for receptors) through dose-response experiments. This allows for a quantitative comparison with the potency against the primary target.

Experimental Protocol: IC50/Ki Determination

The protocols are similar to the screening assays, but instead of a single concentration, a serial dilution of the test compound is used (e.g., 10-point, 3-fold dilutions). The resulting data are plotted as percent inhibition/displacement versus compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 or Ki value.

Data Presentation: Comparative Potency Table

TargetAssay TypePotency (IC50/Ki)Selectivity Ratio (Off-target/Primary Target)
Primary Target X Biochemical50 nM -
Kinase ABiochemical800 nM16-fold
Kinase BBiochemical2.5 µM50-fold
Adrenergic Receptor α2ABinding (Ki)1.2 µM24-fold
Dopamine TransporterBinding (Ki)4.8 µM96-fold

Hypothetical data for illustrative purposes.

A selectivity ratio of at least 100-fold is often desired for a clean pharmacological profile, though the acceptable window depends on the therapeutic indication and the nature of the off-target.

Phase 3: Cellular Target Engagement

Biochemical and binding assays are invaluable but do not fully replicate the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target (and potential off-targets) in intact cells.[8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10]

cetsa_workflow A Treat intact cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify remaining soluble target protein (e.g., by Western Blot or AlphaScreen) C->D E Plot protein abundance vs. temperature to generate melt curves D->E

Sources

An In Vivo Comparative Guide to Validating the Efficacy and Mechanism of 1-Isonicotinoylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of "1-Isonicotinoylpiperidine-2-carboxylic acid," a novel compound with a structural motif suggestive of prolyl hydroxylase inhibitory activity. We will operate under the central hypothesis that this molecule functions as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD), a mechanism with significant therapeutic potential, most notably in the treatment of anemia associated with chronic kidney disease (CKD).

This document is structured not as a rigid protocol but as a strategic workflow. It explains the causality behind experimental choices, providing the scientific rationale necessary for researchers to adapt and build upon these methodologies. We will compare the investigational compound against Roxadustat (FG-4592) , a clinically approved and well-characterized HIF-PHI, to establish a robust benchmark for efficacy and safety.

The Scientific Premise: Targeting the Cellular Oxygen Sensing Pathway

The body's response to varying oxygen levels is a fundamental survival mechanism orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] In normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a class of 2-oxoglutarate-dependent dioxygenases known as HIF Prolyl Hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, tagging it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal destruction.

Under hypoxic (low oxygen) conditions, PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[2] This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The active HIF-1 complex then binds to Hypoxia Response Elements (HREs) on target genes, upregulating proteins essential for adaptation to low oxygen, including Erythropoietin (EPO), which drives red blood cell production, and genes involved in iron metabolism and angiogenesis.[3]

HIF-PHI small molecules, such as our investigational compound and the comparator Roxadustat, are designed to inhibit PHD enzymes, thereby stabilizing HIF-1α even under normal oxygen conditions and effectively mimicking a state of hypoxia.[4][5] This mechanism forms the basis of their therapeutic effect in treating anemia.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition HIF1a_synth HIF-1α Synthesis HIF1a_OH Hydroxylated HIF-1α HIF1a_synth->HIF1a_OH Hydroxylation PHD PHD Enzymes (Active) PHD->HIF1a_OH O2 O2, Fe2+, 2-OG O2->PHD VHL VHL Complex HIF1a_OH->VHL Binding Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF1a_synth_hyp HIF-1α Synthesis HIF1a_stable Stable HIF-1α HIF1a_synth_hyp->HIF1a_stable PHD_inhib PHD Enzymes (Inactive) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β (Constitutive) HIF1b->Nucleus HIF_complex HIF-1α/β Dimer HRE HRE Binding HIF_complex->HRE Gene_trans Target Gene Transcription (EPO, VEGF, etc.) HRE->Gene_trans PHI PHD Inhibitor (e.g., 1-Isonicotinoyl...) PHI->PHD_inhib Inhibition

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/PHD-inhibited conditions.

The In Vivo Validation Workflow: A Phased Approach

A successful in vivo validation campaign requires a logical progression from fundamental characterization to comparative efficacy studies. This ensures that resources are used efficiently and that the resulting data is robust and interpretable.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Proof-of-Concept Efficacy cluster_2 Phase 3: Comparative & Safety Assessment PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) DoseRange Dose-Range Finding PKPD->DoseRange AnimalModel Disease Model Induction (e.g., Renal Anemia) DoseRange->AnimalModel Select Doses POC_Study Monotherapy Efficacy Study AnimalModel->POC_Study Biomarkers Target Engagement & Erythropoietic Markers POC_Study->Biomarkers Comparator_Study Head-to-Head Comparison vs. Roxadustat Biomarkers->Comparator_Study Inform Study Design Efficacy_Endpoints Primary Efficacy Endpoints (Hemoglobin, Hematocrit) Comparator_Study->Efficacy_Endpoints Safety_Endpoints Safety & Off-Target Readouts (Thrombosis, VEGF) Comparator_Study->Safety_Endpoints

Caption: A phased workflow for the in vivo validation of a novel HIF-PHI.

Phase 1: Pharmacokinetics and Dose-Range Finding

Rationale: Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This knowledge is fundamental to designing a rational dosing regimen.[6][7] A simultaneous pharmacokinetic/pharmacodynamic (PK/PD) study allows us to correlate plasma drug concentration with a proximal biomarker of target engagement.[8] For a HIF-PHI, the most direct pharmacodynamic marker is an increase in plasma EPO.

Experimental Protocol: Murine PK/PD Study
  • Animal Model: Use healthy male C57BL/6 mice (8-10 weeks old). This standard strain provides consistent and well-documented physiological responses.

  • Grouping (n=4-5 per time point):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose in water), oral gavage (PO).

    • Group 2: 1-Isonicotinoylpiperidine-2-carboxylic acid (10 mg/kg, PO).

    • Group 3: 1-Isonicotinoylpiperidine-2-carboxylic acid (30 mg/kg, PO).

    • Group 4: Roxadustat (10 mg/kg, PO) - as a comparator for PD response.

  • Procedure:

    • Administer a single oral dose to each animal.

    • Collect blood samples (via tail vein or retro-orbital sinus) at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Process blood to separate plasma and store at -80°C.

  • Analysis:

    • Pharmacokinetics (PK): Quantify the plasma concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Pharmacodynamics (PD): Measure plasma EPO concentrations at each time point using a commercial ELISA kit.

  • Data Interpretation: Calculate key PK parameters (Cmax, Tmax, AUC, T½). Correlate the plasma drug concentration-time profile with the EPO concentration-time profile to establish a dose-response relationship. This data is critical for selecting 3-4 doses for the subsequent efficacy studies.

Phase 2: Proof-of-Concept in a Disease Model

Rationale: The primary therapeutic indication for many HIF-PHIs is anemia of CKD. Therefore, a rodent model that recapitulates this condition is the most relevant for demonstrating proof-of-concept. The 5/6 nephrectomy (5/6 Nx) model is a gold-standard, resulting in progressive kidney fibrosis and a significant drop in endogenous EPO production, leading to anemia.

Experimental Protocol: 5/6 Nephrectomy-Induced Anemia in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250g). This strain is well-suited for surgical models of renal insufficiency.

  • Model Induction:

    • Perform a two-step surgical 5/6 nephrectomy. First, ligate two of the three branches of the left renal artery. One week later, perform a complete right-sided nephrectomy.

    • Allow 4-6 weeks for CKD and anemia to develop. Monitor blood urea nitrogen (BUN) and creatinine to confirm renal failure and complete blood count (CBC) to confirm anemia (typically Hemoglobin < 11 g/dL).

  • Grouping (n=8-10 per group):

    • Group 1: Sham-operated + Vehicle.

    • Group 2: 5/6 Nx + Vehicle.

    • Group 3: 5/6 Nx + Low Dose (selected from Phase 1).

    • Group 4: 5/6 Nx + Mid Dose (selected from Phase 1).

    • Group 5: 5/6 Nx + High Dose (selected from Phase 1).

  • Procedure:

    • Dose animals orally once daily for 4 weeks.

    • Collect blood weekly for CBC analysis (Hemoglobin, Hematocrit, Reticulocytes).

  • Analysis:

    • Primary Endpoint: Change in Hemoglobin (Hgb) from baseline.

    • Secondary Endpoints: Reticulocyte counts (an early marker of erythropoiesis), hematocrit levels.

    • Target Engagement: At the end of the study, collect plasma to measure EPO and kidney tissue to measure HIF-1α stabilization via Western Blot or immunohistochemistry.

Phase 3: Comparative Efficacy and Safety Assessment

Rationale: To establish the therapeutic potential of a new chemical entity, it must be benchmarked against a standard of care or a leading competitor. This head-to-head study will directly compare the efficacy of 1-Isonicotinoylpiperidine-2-carboxylic acid with Roxadustat. Furthermore, since HIF activation is pleiotropic, assessing key safety-related pathways is essential. Concerns have been raised about potential off-target effects of HIF-PHIs, including thrombosis and excessive angiogenesis driven by Vascular Endothelial Growth Factor (VEGF).[4]

Experimental Protocol: Head-to-Head Study in the 5/6 Nx Rat Model
  • Animal Model & Induction: As described in Phase 2.

  • Grouping (n=10-12 per group):

    • Group 1: 5/6 Nx + Vehicle.

    • Group 2: 5/6 Nx + 1-Isonicotinoylpiperidine-2-carboxylic acid (optimal dose from Phase 2).

    • Group 3: 5/6 Nx + Roxadustat (an equipotent dose based on literature or Phase 1 PD data, e.g., 10 mg/kg/day).

  • Procedure:

    • Dose animals orally once daily for 6-8 weeks to observe longer-term effects.

    • Monitor CBC weekly.

  • Analysis and Data Presentation:

    • Efficacy: Directly compare the rate of Hgb increase and the final Hgb levels between the treatment groups.

    • Iron Metabolism: Measure serum iron, ferritin, and transferrin to assess the impact on iron homeostasis, a key secondary effect of HIF stabilization.[3]

    • Safety Readouts:

      • Angiogenesis: Measure plasma VEGF levels via ELISA.

      • General Health: Monitor body weight, food intake, and perform terminal organ histopathology.

Comparative Data Summary

All quantitative data should be summarized in tables for clear, objective comparison.

Table 1: Expected Efficacy Outcomes in 5/6 Nx Rats (Week 6)

Group Dose (mg/kg/day) Mean Δ Hgb (g/dL) from Baseline Mean Reticulocyte Count (x10^6/µL) Mean Plasma EPO (pg/mL)
Vehicle - -0.5 ± 0.3 0.1 ± 0.05 15 ± 5
Test Compound [Optimal Dose] +3.5 ± 0.8* 0.8 ± 0.2* 150 ± 40*
Roxadustat 10 +3.8 ± 0.7* 0.9 ± 0.2* 165 ± 45*

*Data are presented as Mean ± SD. p < 0.05 vs. Vehicle. Data are hypothetical examples.

Table 2: Comparative Safety Profile

Group Mean Plasma VEGF (pg/mL) Mean Platelet Count (x10^3/µL)
Vehicle 25 ± 8 450 ± 50
Test Compound 60 ± 15* 470 ± 60
Roxadustat 75 ± 20* 485 ± 55

*Data are presented as Mean ± SD. p < 0.05 vs. Vehicle. Data are hypothetical examples.

Conclusion

This guide outlines a rigorous, phased approach to the in vivo validation of 1-Isonicotinoylpiperidine-2-carboxylic acid as a potential HIF Prolyl Hydroxylase inhibitor. By progressing from fundamental PK/PD and dose-finding to a robust, comparative efficacy and safety study in a relevant disease model, researchers can generate the high-quality data package necessary for further drug development. The key to this process is not merely following steps, but understanding the scientific rationale that connects them, ensuring that each experiment logically informs the next. The performance of this novel compound against a clinically validated agent like Roxadustat will ultimately determine its therapeutic promise.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

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A Researcher's Guide to Assessing the Selectivity of 1-Isonicotinoylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Prolyl Hydroxylase Inhibition

In the landscape of drug discovery, the pursuit of target selectivity is paramount. A molecule's ability to interact with its intended target while minimizing engagement with other proteins, known as off-target effects, is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, "1-Isonicotinoylpiperidine-2-carboxylic acid."

Based on its structural characteristics—specifically the presence of a pyridine carboxylic acid moiety and a piperidine-2-carboxylic acid core that mimics the amino acid proline—we hypothesize that this compound is a putative inhibitor of prolyl 4-hydroxylases (P4Hs). P4Hs are a family of α-ketoglutarate-dependent dioxygenases that play crucial roles in collagen biosynthesis (C-P4Hs) and the regulation of the hypoxia-inducible factor (HIF) pathway (HIF-P4Hs or PHDs).[1][2] The HIF pathway is a central regulator of cellular response to low oxygen levels, and its dysregulation is implicated in various pathologies, including cancer and anemia.[1]

This guide will provide researchers with the necessary protocols and conceptual understanding to rigorously evaluate the selectivity of "1-Isonicotinoylpiperidine-2-carboxylic acid" against various P4H isoforms and other relevant enzymes. We will compare its hypothetical performance against established selective and non-selective inhibitors in the field.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Key Target

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain proteins (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[1]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF_alpha_normoxia HIF-α HIF_alpha_OH HIF-α-OH HIF_alpha_normoxia->HIF_alpha_OH Hydroxylation PHDs PHDs (EGLN1/2/3) O2 O2 O2->PHDs aKG α-KG aKG->PHDs VHL VHL E3 Ligase HIF_alpha_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF_alpha_hypoxia HIF-α HIF_complex HIF-α/β Complex HIF_alpha_hypoxia->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Gene_expression Target Gene Expression HRE->Gene_expression Inhibitor 1-Isonicotinoylpiperidine- 2-carboxylic acid (Putative Inhibitor) Inhibitor->PHDs Inhibition

Caption: The HIF signaling pathway under normoxic and hypoxic conditions, and the putative point of intervention for 1-Isonicotinoylpiperidine-2-carboxylic acid.

Comparative Compounds for Selectivity Assessment

To provide context for the selectivity profile of "1-Isonicotinoylpiperidine-2-carboxylic acid," it is essential to benchmark its activity against known P4H inhibitors with varying selectivity profiles.

CompoundTarget(s)Selectivity ProfileReference
Ethyl 3,4-dihydroxybenzoate (EDHB) P4HsNon-selective, low potency, known off-target effects related to iron chelation.[3][4][3][4]
Pyridine-2,4-dicarboxylate P4HsCompetitive inhibitor with respect to 2-oxoglutarate.[1][1]
Roxadustat (FG-4592) HIF-PHDsInhibits all three PHD isoforms.[5][6][5][6]
Daprodustat (GSK-1278863) HIF-PHDsPrimarily inhibits PHD2 and PHD3.[5][6][5][6]
Vadadustat (AKB-6548) HIF-PHDsAnother clinical-stage HIF-PHI.[6][6]

Experimental Protocols for Selectivity Profiling

A multi-tiered approach, combining in vitro biochemical assays with cell-based functional assays, is crucial for a thorough assessment of selectivity.

In Vitro Biochemical Potency and Selectivity Assay

This initial step aims to determine the direct inhibitory activity of the compound against purified P4H isoforms and other related enzymes. The Succinate-Glo™ Hydroxylase Assay is a robust and sensitive method for this purpose, as it measures the production of succinate, a co-product of the hydroxylation reaction.[2][7][8]

in_vitro_assay cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Purified P4H Isoform (PHD1, PHD2, PHD3, C-P4H1) Reaction_Mix Reaction Mixture Enzyme->Reaction_Mix Substrate Peptide Substrate (e.g., HIF-1α peptide) Substrate->Reaction_Mix Cofactors α-KG, Fe(II), Ascorbate Cofactors->Reaction_Mix Test_Compound Test Compound (Varying Concentrations) Test_Compound->Reaction_Mix Succinate_Detection Succinate-Glo™ Detection Reagent Reaction_Mix->Succinate_Detection Incubate Luminescence Luminescence Signal (Proportional to Succinate) Succinate_Detection->Luminescence Plate_Reader Luminometer Luminescence->Plate_Reader IC50_calc IC50 Calculation Plate_Reader->IC50_calc Data Analysis

Caption: Workflow for the in vitro biochemical assay using the Succinate-Glo™ method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 10 mM HEPES, 10 mM NaCl, pH 7.4).[7]

    • Reconstitute purified human P4H isoforms (PHD1, PHD2, PHD3, C-P4H1) to the desired stock concentration.

    • Prepare stock solutions of the peptide substrate (e.g., a synthetic HIF-1α peptide), co-factors (FeSO₄, ascorbate, α-ketoglutarate), and the test compound ("1-Isonicotinoylpiperidine-2-carboxylic acid") and comparator compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add the test compound in a serial dilution to generate a dose-response curve. Include vehicle-only (negative) and a known inhibitor (positive) controls.

    • Add the P4H enzyme, peptide substrate, and co-factors to initiate the reaction.[7]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Detection:

    • Stop the reaction and add the Succinate-Glo™ Detection Reagent according to the manufacturer's protocol.[7]

    • Incubate to allow the luminescent signal to develop.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical In Vitro Selectivity Data:

CompoundPHD1 IC₅₀ (µM)PHD2 IC₅₀ (µM)PHD3 IC₅₀ (µM)C-P4H1 IC₅₀ (µM)Off-Target Enzyme X IC₅₀ (µM)
1-Isonicotinoylpiperidine-2-carboxylic acid 1.50.82.5>50>100
EDHB 15.212.518.925.145.3
Roxadustat 0.90.51.15.2>100
Daprodustat 3.20.60.98.7>100

Note: Data for "1-Isonicotinoylpiperidine-2-carboxylic acid" is hypothetical and for illustrative purposes only.

Cell-Based HIF-1α Stabilization Assay

This assay assesses the compound's ability to inhibit P4H activity within a cellular context, leading to the stabilization of HIF-1α.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HEK293, U2OS) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test and comparator compounds for a specified duration (e.g., 4-6 hours).

    • Include a positive control, such as a known HIF-stabilizer (e.g., Roxadustat or deferoxamine), and a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • ELISA: Use a commercially available HIF-1α ELISA kit to quantify the levels of stabilized HIF-1α in the cell lysates.

  • Data Analysis:

    • Quantify the HIF-1α signal and normalize it to the loading control.

    • Plot the normalized HIF-1α levels against the compound concentration to determine the EC₅₀ for HIF-1α stabilization.

Off-Target Liability Screening

To build a comprehensive selectivity profile, it is crucial to screen the compound against a panel of other enzyme classes, particularly those that are structurally related or known to be common off-targets for small molecules.[9] This can be done through collaborations with contract research organizations (CROs) that offer broad panels for selectivity profiling.[9][10][11]

Key Enzyme Classes for Off-Target Screening:

  • Other 2-oxoglutarate-dependent dioxygenases

  • Kinases

  • GPCRs

  • Ion channels

  • Cytochrome P450 enzymes (for potential drug-drug interactions)

Interpreting the Data: Building a Selectivity Profile

The collective data from these assays will form a comprehensive selectivity profile for "1-Isonicotinoylpiperidine-2-carboxylic acid."

  • Potency: The IC₅₀ values from the in vitro assays will establish the compound's potency against each P4H isoform.

  • Isoform Selectivity: Comparing the IC₅₀ values across the different PHD isoforms will reveal its selectivity within the HIF-P4H family. For instance, a significantly lower IC₅₀ for PHD2 over PHD1 and PHD3 would indicate PHD2 selectivity.

  • Functional Activity: The EC₅₀ from the cell-based assay will confirm that the compound is cell-permeable and can engage its target in a physiological context.

  • Off-Target Profile: The results from the broad liability panel will identify any potential off-target interactions, which is critical for predicting potential side effects and guiding further optimization.

Conclusion

This guide provides a robust, multi-faceted approach to thoroughly assess the selectivity of "1-Isonicotinoylpiperidine-2-carboxylic acid" as a putative prolyl hydroxylase inhibitor. By employing a combination of in vitro biochemical assays, cell-based functional assays, and broad off-target screening, and by comparing the results to well-characterized inhibitors, researchers can generate a comprehensive selectivity profile. This detailed understanding is an indispensable step in the journey of transforming a promising chemical entity into a potential therapeutic agent. The causality behind these experimental choices lies in the principle of triangulation: verifying findings through orthogonal methods to build a confident and self-validating dataset.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.